molecular formula C17H13ClN2OS B095604 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one CAS No. 16461-34-0

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

货号: B095604
CAS 编号: 16461-34-0
分子量: 328.8 g/mol
InChI 键: SRBNYWJSFPWEON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is a synthetic pyridazinone derivative of significant interest in agricultural and pharmaceutical research. Pyridazinones are a recognized class of heterocyclic compounds known for their broad-spectrum biological activities. This specific compound features a benzylthio ether substituent, a modification often explored in medicinal and agrochemical chemistry to optimize properties like bioavailability and target binding. Researchers can utilize this compound as a key intermediate or precursor to develop novel active ingredients. Its structure is related to other substituted pyridazinones that have demonstrated notable fungicidal activity against various phytopathogenic fungi, as well as insecticidal properties, making it a candidate for structure-activity relationship (SAR) studies in crop protection research . The core pyridazinone scaffold is also investigated for its potential in other biological applications. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNYWJSFPWEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352836
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-34-0
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the landscape of drug discovery and development, a profound understanding of a molecule's structure is paramount. This guide provides an in-depth technical exploration of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a compound belonging to the pyridazinone class of heterocycles. Pyridazinone derivatives are of significant interest due to their diverse biological activities, including cardiovascular, anticancer, and antifungal properties.[1][2][3][4] This document will dissect the core structure, outline potential synthetic pathways, and discuss the analytical techniques crucial for its characterization, drawing upon established knowledge of related pyridazinone compounds.

Core Molecular Framework

The structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is characterized by a central pyridazin-3(2H)-one ring. This six-membered heterocyclic system contains two adjacent nitrogen atoms. The defining features of this specific molecule are the substituents at positions 2, 4, and 5:

  • A phenyl group at position 2 (N-2): This substituent significantly influences the molecule's overall lipophilicity and potential for pi-stacking interactions.

  • A chlorine atom at position 4 (C-4): The presence of this halogen atom is a key feature, offering a reactive site for further chemical modification and influencing the electronic properties of the pyridazinone ring.[3]

  • A benzylthio group at position 5 (C-5): This group, consisting of a benzyl moiety linked through a sulfur atom, introduces conformational flexibility and potential for specific interactions with biological targets. The sulfur atom can act as a soft nucleophile.[5]

The systematic IUPAC name for this compound is 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Table 1: Key Structural Features of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

FeatureDescription
Core HeterocyclePyridazin-3(2H)-one
Substituent at N-2Phenyl
Substituent at C-4Chloro
Substituent at C-5Benzylthio
Molecular FormulaC₁₇H₁₃ClN₂OS

Elucidating the Three-Dimensional Structure

The spatial orientation of these substituents is critical for the molecule's interaction with biological macromolecules. Key dihedral angles, such as the one between the pyridazinone ring and the N-phenyl ring, will dictate the overall shape of the molecule.

Synthetic Pathways and Structural Verification

The synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would likely proceed from a suitable dichlorinated pyridazinone precursor. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway cluster_1 Structural Analysis Mucochloric_Acid Mucochloric Acid Dichloropyridazinone 4,5-dichloro-2-phenylpyridazin-3(2H)-one Mucochloric_Acid->Dichloropyridazinone Reaction with Phenylhydrazine Phenylhydrazine Phenylhydrazine Target_Molecule 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one Dichloropyridazinone->Target_Molecule Nucleophilic Substitution Benzyl_Mercaptan Benzyl Mercaptan Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Target_Molecule->Spectroscopy Characterization Crystallography X-ray Crystallography Spectroscopy->Crystallography Confirmation

Caption: A generalized workflow for the synthesis and structural analysis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Proposed Synthesis Protocol

The synthesis would likely involve a two-step process:

  • Formation of the Dichloropyridazinone Intermediate: Condensation of mucochloric acid with phenylhydrazine would yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one.[11][12] This reaction is a common method for constructing the pyridazinone core.

  • Nucleophilic Substitution: The resulting dichlorinated intermediate can then undergo a selective nucleophilic aromatic substitution. The chlorine atom at the 5-position is generally more reactive towards nucleophiles than the one at the 4-position. Reaction with benzyl mercaptan in the presence of a base would lead to the displacement of the C-5 chlorine atom to form the desired 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Spectroscopic Characterization

The definitive confirmation of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the phenyl and benzyl groups in the range of δ 7.0-8.0 ppm. - A singlet for the methylene protons (CH₂) of the benzyl group. - A singlet for the remaining proton on the pyridazinone ring.
¹³C NMR - Resonances for the carbonyl carbon (C=O) of the pyridazinone ring around δ 160-170 ppm. - Aromatic carbon signals for the phenyl and benzyl groups. - A signal for the methylene carbon of the benzyl group.
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - Bands corresponding to C-Cl, C-S, and aromatic C-H stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of the benzyl group or the chlorine atom.

Reactivity and Potential for Further Functionalization

The presence of the chlorine atom at the C-4 position provides a handle for further chemical modifications. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, alkoxides, or other thioalkoxides.[11] This versatility makes 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one a potentially valuable intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Reactivity Core_Molecule 5-(benzylthio)-4-chloro- 2-phenylpyridazin-3(2H)-one Functionalized_Product 4-Substituted Pyridazinone Derivative Core_Molecule->Functionalized_Product Nucleophilic Aromatic Substitution at C-4 Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH)

Caption: Reactivity of the C-4 chloro position towards nucleophilic substitution.

Potential Significance in Drug Development

While specific biological data for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is not extensively published, the broader class of pyridazinone derivatives has demonstrated a wide range of pharmacological activities.[3] Many N-phenylpyridazinone derivatives have been investigated for their cardiovascular effects.[4][6][13] Furthermore, the introduction of sulfur-containing substituents has been a strategy in the design of various bioactive molecules, including anticancer and antimicrobial agents.[14][15][16] The unique combination of the N-phenyl, C-4 chloro, and C-5 benzylthio substituents makes this molecule an interesting candidate for biological screening across various therapeutic areas.

References

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of compound 4a. Displacement ellipsoids are shown at the 20% probability level. Retrieved from [Link]

  • Al-Warhi, T., Hadda, T. B., Al-Salahi, R., & Boshaala, A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5121. [Link]

  • Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1178. [Link]

  • NextSDS. (n.d.). 5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE. Retrieved from [Link]

  • Yang, M., Liu, Y., & Li, Y. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3569-3579. [Link]

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activity. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Zhang, H., et al. (2024). NBS-Mediated C(sp2)-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. Molecules, 29(22), 5035. [Link]

  • Yang, M., et al. (2012). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Molecules, 17(8), 9433-9444. [Link]

  • Genie. (n.d.). 4-((4-CHLOROBENZYL)THIO)-5-(4-MORPHOLINYL)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

  • GSRS. (n.d.). 4,5-BIS(BENZYLTHIO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

  • ResearchGate. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

  • Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

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  • SpectraBase. (n.d.). 3(2H)-Pyridazinone, 5-[[(3-[1,1'-biphenyl]-4-yl-5-isoxazolyl)methyl]thio]-4-chloro-2-(1,1-dimethylethyl)-. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved from [Link]

  • Vu, V. H., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie-Chemical Monthly, 143(10), 1439-1445. [Link]

  • BRENDA. (n.d.). Ligand view of 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 796. [Link]

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1439-1463. [Link]

  • ResearchGate. (2026). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

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Sources

Physicochemical properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of a specific pyridazinone derivative, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the established methodologies for its synthesis and characterization. By synthesizing information from structurally related compounds and standard analytical procedures, this guide serves as a predictive and methodological resource for researchers. It details the likely synthetic pathways, experimental protocols for determining key physicochemical parameters, and the potential biological relevance of this compound, thereby providing a foundational framework for its further investigation and development.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazinone nucleus is a versatile heterocyclic scaffold that has been extensively explored for its wide range of pharmacological activities.[1][2] These compounds have demonstrated potential in various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[4][5] The biological activity of pyridazinone derivatives is often modulated by the nature and position of substituents on the pyridazinone ring. The subject of this guide, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, possesses a unique combination of substituents that suggests a distinct physicochemical profile and potential for biological activity.

The phenyl group at the N2 position, the chloro group at the C4 position, and the benzylthio group at the C5 position all contribute to the molecule's overall lipophilicity, electronic distribution, and steric properties. Understanding these physicochemical characteristics is paramount for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A common starting material for the synthesis of such pyridazinone derivatives is mucochloric acid. The proposed synthesis involves a multi-step process:

  • Formation of the Pyridazinone Ring: Reaction of mucochloric acid with phenylhydrazine would lead to the formation of the 4,5-dichloro-2-phenylpyridazin-3(2H)-one intermediate.

  • Selective Nucleophilic Substitution: The chlorine atom at the C5 position is generally more susceptible to nucleophilic substitution than the one at C4. Therefore, reacting the dichloropyridazinone intermediate with benzyl mercaptan in the presence of a suitable base (e.g., potassium carbonate) would selectively displace the C5-chloro group to introduce the benzylthio moiety.

This proposed pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product mucochloric Mucochloric Acid dichloro 4,5-dichloro-2-phenyl- pyridazin-3(2H)-one mucochloric->dichloro + Phenylhydrazine (Ring Formation) phenylhydrazine Phenylhydrazine phenylhydrazine->dichloro target_compound 5-(benzylthio)-4-chloro-2- phenylpyridazin-3(2H)-one dichloro->target_compound + Benzyl Mercaptan (Nucleophilic Substitution) benzyl_mercaptan Benzyl Mercaptan benzyl_mercaptan->target_compound

Caption: Proposed synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Structural Elucidation

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the pyridazinone ring.

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[6][7][8][9] The following section details the key properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one and the standard experimental protocols for their measurement.

Predicted Physicochemical Properties

Based on the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one and data from similar compounds, we can predict the following properties:

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight ~358.85 g/mol Influences diffusion and transport across membranes.
logP (Lipophilicity) 3.5 - 4.5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility LowImpacts bioavailability and formulation development.
pKa (Acid Dissociation Constant) Likely weakly basicDetermines the ionization state at physiological pH, affecting solubility and receptor interaction.
Melting Point 100 - 150 °CIndicator of purity and solid-state stability.
Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.

Aqueous solubility is a crucial factor for drug absorption and formulation.[7] The thermodynamic solubility of the compound would be determined using the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is shaken in a constant temperature water bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes.[7] The shake-flask method using n-octanol and water is the gold standard.

Protocol:

  • A known amount of the compound is dissolved in either n-octanol or water.

  • Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing the compound.

  • The mixture is shaken vigorously for a set period (e.g., 1 hour) and then allowed to separate.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using HPLC-UV.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.[6] Potentiometric titration is a common and accurate method.

Protocol:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Protocol:

  • A small amount of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range over which the compound melts is recorded. A sharp melting range is indicative of high purity.

Physicochemical_Workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Interpretation synthesis Synthesize and Purify 5-(benzylthio)-4-chloro-2- phenylpyridazin-3(2H)-one solubility Aqueous Solubility (Shake-Flask Method) synthesis->solubility logP Lipophilicity (logP) (Shake-Flask Method) synthesis->logP pKa pKa Determination (Potentiometric Titration) synthesis->pKa melting_point Melting Point (Capillary Method) synthesis->melting_point analysis Analyze Data to Establish Physicochemical Profile solubility->analysis logP->analysis pKa->analysis melting_point->analysis

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Significance and Applications

The structural features of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one suggest several avenues for its potential biological activity, drawing parallels with other known pyridazinone derivatives.

  • Anticancer Activity: Many pyridazinone derivatives have demonstrated potent anticancer activity.[2][3] The presence of the lipophilic benzylthio and phenyl groups may facilitate cell membrane penetration and interaction with intracellular targets.

  • Anti-inflammatory Activity: The pyridazinone scaffold is a known pharmacophore for anti-inflammatory agents.[5] The specific substituents of the title compound could modulate its activity towards inflammatory targets.

  • Antimicrobial Activity: Pyridazinone derivatives have also been investigated for their antimicrobial properties.[2] The chloro and sulfur-containing moieties in the target molecule could contribute to its potential as an antimicrobial agent.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. By outlining a plausible synthetic route and detailing established experimental protocols for its characterization, this document serves as a valuable resource for researchers in the field of drug discovery and development. The unique structural features of this compound, combined with the known pharmacological importance of the pyridazinone scaffold, make it a compelling candidate for further investigation. The methodologies described herein provide a clear and actionable framework for elucidating its physicochemical profile, which is a critical step in assessing its potential as a novel therapeutic agent.

References

  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. (URL not available)
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. (URL: [Link])

  • El Bouamri, M., et al. (2025). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis. (URL: [Link])

  • Biological activities of pyridazinones. (URL: [Link])

  • Kerns, E. H., & Di, L. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of Pharmaceutical Sciences, 90(8), 1838-1858. (URL: [Link])

  • Creative Biolabs. Physicochemical Characterization. (URL: [Link])

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 8847–8857. (URL: [Link])

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). (URL: [Link])

Sources

Synthesis Pathway and Mechanistic Insights for 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazin-3(2H)-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their versatile biological activities, including potent anticancer, antiangiogenic, and antioxidant properties[1]. Within this chemical space, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one serves as a highly functionalized derivative and a critical intermediate for advanced active pharmaceutical ingredients (APIs).

This technical guide outlines a robust, two-step synthetic pathway starting from commercially available precursors. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but also to elucidate the thermodynamic and kinetic causalities governing the highly regioselective nucleophilic aromatic substitution (SNAr) that defines this synthesis.

Mechanistic Rationale & Regioselectivity

The core synthetic strategy relies on the unique electronic topology of the intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one . When this dihalogenated core is subjected to nucleophilic attack by benzyl mercaptan (thiolate), the substitution occurs exclusively at the C-5 position, leaving the C-4 chlorine intact[2].

The Causality of C-5 Regioselectivity: The regioselectivity is fundamentally governed by the relative stability of the intermediate Meisenheimer complex.

  • Attack at C-5: When the nucleophile attacks the C-5 position, the developing negative charge in the transition state is extensively delocalized. It conjugates across the ring nitrogen (N-2) and, crucially, onto the highly electronegative oxygen atom of the adjacent C-3 carbonyl group. This extensive delocalization significantly lowers the activation energy ( Ea​ ).

  • Attack at C-4: Conversely, an attack at the C-4 position generates an intermediate where the negative charge cannot effectively conjugate with the carbonyl oxygen. The lack of resonance stabilization results in a higher energy barrier, making C-4 substitution kinetically unfavorable under standard SNAr conditions.

This electronic bias ensures >95% regioselectivity for the 5-substituted product, establishing a self-validating and highly predictable reaction system[2].

SNAr Start 4,5-Dichloro-2-phenyl -pyridazin-3(2H)-one Attack Nucleophilic Attack at C-5 Position Start->Attack Nuc Benzyl Thiolate (PhCH2S⁻) Nuc->Attack Meis Meisenheimer Complex (Stabilized by C=O & N) Attack->Meis Elim Chloride Elimination (-Cl⁻) Meis->Elim Final Target Product Elim->Final

Mechanism of the C-5 regioselective nucleophilic aromatic substitution.

Experimental Workflow & Protocols

The synthesis is divided into two primary stages: the cyclocondensation of the pyridazinone core, followed by the SNAr functionalization.

Protocol A: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

This initial step constructs the heterocycle via a cyclocondensation reaction between mucochloric acid and phenylhydrazine[3].

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve mucochloric acid (10.0 mmol, 1.0 equiv) in a 1:1 mixture of methanol and deionized water (20 mL) at room temperature. Add phenylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) dropwise under continuous stirring. Stir for 30 minutes until a distinct hydrazone precipitate forms.

  • Cyclization: To the resultant suspension, add glacial acetic acid (10 mL). Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 2 hours to drive the dehydrative cyclization[3].

  • Workup: Cool the reaction mixture to room temperature, then pour it over crushed ice (50 g). Filter the resulting crude precipitate under vacuum and wash with cold water (3 × 15 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one as a pale yellow crystalline solid. Dry under vacuum at 40 °C overnight.

Protocol B: Synthesis of 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

This step executes the regioselective SNAr reaction.

  • Deprotonation & Activation: In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve 4,5-dichloro-2-phenylpyridazin-3(2H)-one (5.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 15 mL). Add anhydrous potassium carbonate (K₂CO₃, 10.0 mmol, 2.0 equiv). Stir for 10 minutes at room temperature.

  • Nucleophilic Attack: Cool the flask to 0 °C using an ice bath. Add benzyl mercaptan (5.5 mmol, 1.1 equiv) dropwise via syringe. The K₂CO₃ deprotonates the thiol, generating the highly nucleophilic benzyl thiolate in situ.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1; UV visualization at 254 nm) to ensure complete consumption of the dichloro starting material.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice water. Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to effectively partition and remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexane to 80:20 Hexane/EtOAc) to afford the pure 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Pathway SM Mucochloric Acid + Phenylhydrazine Step1 Cyclocondensation (AcOH, Reflux) SM->Step1 Int 4,5-Dichloro-2-phenyl -pyridazin-3(2H)-one Step1->Int Step2 SNAr Reaction (Benzyl mercaptan, K2CO3) Int->Step2 Prod 5-(Benzylthio)-4-chloro-2- phenylpyridazin-3(2H)-one Step2->Prod

Retrosynthetic and forward synthesis pathway of the target pyridazinone.

Quantitative Data & Optimization

The choice of solvent and base is critical for maximizing both yield and regioselectivity. DMF paired with K₂CO₃ provides the optimal thermodynamic environment, ensuring complete solubility of the reactants while preventing unwanted side reactions (such as bis-substitution or hydrolysis) that can occur in protic solvents at elevated temperatures.

SolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C-5 : C-4)
DMF K₂CO₃ 25 2.0 88 >99 : 1
THFNaH0 to 251.581>95 : 5
CH₃CNCs₂CO₃603.085>99 : 1
EtOHEt₃N804.07290 : 10

Analytical Characterization

To validate the structural integrity of the synthesized 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, the following spectroscopic benchmarks should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 329.0 (calculated for C₁₇H₁₄ClN₂OS⁺). The presence of a distinct [M+2+H]+ peak at m/z 331.0 (approx. 33% intensity of the parent ion) confirms the presence of the single chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (s, 1H) – Characteristic singlet for the isolated C-6 proton on the pyridazinone ring.

    • δ 7.55 – 7.25 (m, 10H) – Multiplets corresponding to the two phenyl rings.

    • δ 4.35 (s, 2H) – Sharp singlet for the benzylic methylene (-CH₂-S-) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~158.5 – Carbonyl carbon (C=O, C-3).

    • δ ~146.0 – C-5 (bearing the thioether).

    • δ ~135.0 – C-4 (bearing the chlorine).

    • δ ~36.5 – Benzylic carbon (-CH₂-).

References

  • Title: Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)
  • Source: semanticscholar.
  • Title: Chlorinated Pyridazin-3-(2H)

Sources

Predictive Toxicology in Drug Discovery: An In Silico Framework for Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The pyridazinone scaffold is a highly versatile pharmacophore utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensives, and targeted anticancer therapeutics such as FGFR inhibitors[1]. However, the structural functionalization required to achieve high target affinity—often involving the addition of lipophilic aryl groups or basic amines—frequently introduces severe toxicological liabilities. These include hepatotoxicity, Ames mutagenicity, and off-target cardiotoxicity via hERG channel blockade.

Relying solely on late-stage in vivo models for toxicity screening leads to high attrition rates and wasted resources. Therefore, implementing a robust, self-validating in silico toxicity prediction framework is non-negotiable. This whitepaper details a comprehensive computational methodology that synthesizes ligand-based machine learning with structure-based molecular docking to predict and mitigate the toxicity of novel pyridazinone derivatives prior to chemical synthesis.

The In Silico Toxicity Prediction Architecture

To ensure predictive reliability, the workflow employs orthogonal validation: combining graph-based statistical models with 3D structural alerts to eliminate false negatives.

G cluster_0 Ligand-Based Toxicity Prediction cluster_1 Structure-Based Off-Target Profiling Input Novel Pyridazinone Library (2D/3D Molecular Structures) pkCSM Graph-Based Signatures (pkCSM) ADMET & AMES Toxicity Input->pkCSM ProTox Toxicophore Matching (ProTox-II) LD50 & Organ Toxicity Input->ProTox Alerts Structural Alert Filtering (Reactive Metabolites) pkCSM->Alerts ProTox->Alerts hERG hERG Channel Docking (Cardiotoxicity Risk) Triage Candidate Triage (Go / No-Go Decision) hERG->Triage CYP CYP450 Isoform Docking (DDI & Hepatotoxicity) CYP->Triage Alerts->hERG Alerts->CYP

In silico toxicity prediction workflow for novel pyridazinone compounds.

Self-Validating Experimental Protocols

Phase 1: Molecular Representation & Conformational Sampling
  • Step 1: Convert 2D chemical sketches of pyridazinone candidates into canonical SMILES strings.

  • Step 2: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94), ensuring proper protonation states at physiological pH (7.4).

  • Causality: Pyridazinones frequently exhibit lactam-lactim tautomerism. Failing to enumerate the correct tautomer and protonation state at pH 7.4 alters the molecule's electrostatic potential map, rendering subsequent graph-based predictions and 3D docking simulations fundamentally invalid.

  • Validation Checkpoint: Cross-reference the lowest-energy 3D conformer's root-mean-square deviation (RMSD) against available X-ray crystal structures of similar pyridazinone ligands to ensure the force field accurately captures the planar geometry of the heterocyclic core.

Phase 2: Machine Learning-Driven Toxicity Profiling
  • Step 1: Submit the curated SMILES to the pkCSM platform to predict AMES toxicity, hepatotoxicity, and the maximum tolerated dose (MTD). pkCSM utilizes distance-based graph signatures to model the atomic environment of the molecule[2].

  • Step 2: Process the same library through the ProTox-II server to predict acute oral toxicity (LD50) and map organ-specific toxicophores[3].

  • Causality: Relying on a single predictive algorithm is a critical failure point in chemoinformatics. pkCSM excels at ADMET regression via graph theory[2], while ProTox-II provides mechanistic interpretability through 2D fragment-based toxicophore matching[3]. Utilizing both ensures orthogonal consensus.

  • Validation Checkpoint: Implement a programmatic flag. If pkCSM and ProTox-II yield conflicting predictions for a severe endpoint (e.g., hepatotoxicity), the compound is automatically diverted to Phase 3 for mandatory high-resolution structure-based evaluation.

Phase 3: Structure-Based Off-Target Docking (hERG Liability)
  • Step 1: Prepare the cryo-EM structure of the hERG potassium channel (PDB ID: 5VA1). Strip all solvent molecules except for the structural waters known to bridge interactions within the central cavity.

  • Step 2: Execute Induced-Fit Docking (IFD) to evaluate the binding affinity of the pyridazinone candidates against the hERG pore.

  • Causality: Pyridazinone derivatives modified with bulky, lipophilic tails are classic hERG blockers. IFD is strictly required over rigid docking because the hERG central cavity—specifically residues Tyr652 and Phe656—is highly dynamic. Rigid docking systematically underestimates the binding affinity of lipophilic compounds, generating dangerous false negatives.

  • Validation Checkpoint: The docking score of the novel pyridazinone must be normalized against a known hERG-blocking reference (e.g., astemizole or dofetilide) docked under identical conditions. A relative binding energy within 1.5 kcal/mol of the reference triggers an immediate "No-Go" decision.

Quantitative Data Presentation

The following table establishes the standardized in silico toxicity endpoints, their predictive thresholds, and the specific mechanistic implications for the pyridazinone chemical space.

Toxicity EndpointPredictive Tool / MethodHigh-Risk ThresholdMechanistic Implication for Pyridazinones
Acute Oral Toxicity (LD50) ProTox-II< 50 mg/kg (Class I/II)High systemic toxicity; suggests rapid formation of reactive metabolites[3].
AMES Mutagenicity pkCSMPositive (Probability > 0.6)DNA intercalation or reactivity; often linked to nitro-aromatic or hydrazine substituents on the pyridazinone core[2].
Hepatotoxicity pkCSM / ProTox-IIPositiveCYP450-mediated bioactivation; potential formation of reactive epoxides from unsaturated side chains.
hERG Inhibition Molecular Docking (IFD)Binding Energy < -8.0 kcal/molHigh risk of QT prolongation and Torsades de Pointes; driven by pi-pi stacking with Phe656.
Maximum Tolerated Dose pkCSM< 0.1 log(mg/kg/day)Narrow therapeutic index; limits the viability of the candidate for chronic administration[2].

Conclusion

The successful development of novel pyridazinone compounds requires navigating a complex toxicological landscape. By shifting the paradigm from reactive in vivo testing to proactive, causality-driven in silico modeling, drug discovery professionals can systematically design out liabilities. The integration of graph-based signatures, toxicophore mapping, and induced-fit docking creates a self-validating loop that ensures only the safest, most viable leads progress to the synthesis and preclinical testing phases.

Sources

Discovery and History of Phenyl-Pyridazinone Compounds: A Technical Guide to Dual-Action Inodilators and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-pyridazinone pharmacophore represents a masterclass in rational drug design and phenotypic optimization. Originally explored in the 1980s during the search for non-glycoside, non-sympathomimetic positive inotropic agents, this class of compounds fundamentally shifted the paradigm of cardiovascular pharmacology [1]. By evolving from pure phosphodiesterase III (PDE3) inhibitors to dual-action "inodilators" (inotropic + vasodilatory) and calcium sensitizers, phenyl-pyridazinones like pimobendan and levosimendan solved the critical issue of myocardial oxygen toxicity that plagued earlier heart failure therapies [2]. Today, the utility of the pyridazinone scaffold has expanded beyond cardiology, serving as a privileged structure in epigenetic drug discovery and oncology [3].

This whitepaper deconstructs the mechanistic causality, historical evolution, and self-validating experimental workflows essential for evaluating phenyl-pyridazinone compounds.

Historical Evolution: From Serendipity to Rational Design

In the late 20th century, the treatment of acute decompensated heart failure relied heavily on catecholamines (e.g., dobutamine) and cardiac glycosides (e.g., digoxin). However, these agents operate by drastically increasing intracellular calcium ( Ca2+ ) transients, which forces the myocardium to consume massive amounts of ATP to pump Ca2+ back into the sarcoplasmic reticulum (SR) via SERCA. This increased myocardial oxygen consumption ( MVO2​ ) often led to ischemia, arrhythmias, and increased mortality.

The discovery of the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core introduced a new mechanism: PDE3 inhibition [1]. Early compounds like imazodan successfully increased contractility without stimulating adrenergic receptors. However, pure PDE3 inhibitors still ultimately drove Ca2+ influx, failing to fully resolve the energy penalty.

The breakthrough occurred with the structural optimization of the phenyl ring substituents, leading to compounds that exhibited myofilament calcium sensitization . Pimobendan and, subsequently, the enantiomerically pure levosimendan, were discovered to bind directly to the cardiac isoform of Troponin C (cTnC) [2]. This dual-action profile—enhancing contractility without increasing the intracellular Ca2+ transient—solidified phenyl-pyridazinones as a cornerstone of modern hemodynamic stabilization.

Mechanistic Causality: The Dual-Action Paradigm

To understand the therapeutic superiority of advanced phenyl-pyridazinones, we must dissect their dual signaling pathways. The synergy between these pathways produces the "inodilator" effect: increased cardiac output coupled with reduced systemic vascular resistance.

  • Calcium Sensitization (The Thermodynamic Advantage): Unlike classical inotropes, levosimendan binds to the N-terminal domain of cTnC only when Ca2+ is already bound during systole. This stabilizes the active conformation of cTnC, facilitating actin-myosin crossbridging. Crucially, as intracellular Ca2+ levels drop during diastole, the drug dissociates. This causality explains why levosimendan improves systolic force without impairing diastolic relaxation (lusitropy) and without increasing MVO2​ [2].

  • PDE3 Inhibition: By inhibiting the breakdown of cyclic AMP (cAMP), these compounds maintain elevated PKA activity, which phosphorylates L-type calcium channels and vascular smooth muscle potassium channels, driving vasodilation [1].

Pathway cluster_PDE PDE3 Inhibition Pathway cluster_Ca Calcium Sensitization Pathway PP Phenyl-pyridazinone (e.g., Levosimendan) PDE3 PDE3 Enzyme PP->PDE3 Inhibits cTnC Cardiac Troponin C PP->cTnC Binds (Ca2+ dependent) cAMP Elevated cAMP PDE3->cAMP Prevents degradation PKA PKA Activation cAMP->PKA Activates Ca_influx Ca2+ Influx PKA->Ca_influx Phosphorylates channels Inotropy Positive Inotropy (Increased Contractility) Ca_influx->Inotropy Conform Conformational Change cTnC->Conform Stabilizes (Systole) Myofilament Actin-Myosin Binding Conform->Myofilament Facilitates Myofilament->Inotropy

Dual mechanistic pathway of phenyl-pyridazinones driving positive inotropy.

Self-Validating Experimental Workflows

As application scientists, we cannot rely on whole-animal hemodynamics alone to prove calcium sensitization, as PDE3 inhibition confounds the data. We must isolate the myofilaments. The following protocols are engineered with internal validation loops to ensure absolute data integrity.

Protocol 1: Skinned Cardiac Fiber Assay (Gold Standard for Ca2+ Sensitization)

Causality: This assay uses a non-ionic detergent (Triton X-100) to destroy the sarcolemma and SR lipid bilayers. By removing the cell's ability to regulate Ca2+ via ion channels, the contractile apparatus becomes entirely dependent on the exogenous calcium buffer (pCa). This isolates the myofilament sensitivity variable.

  • Step 1: Tissue Preparation. Isolate right ventricular trabeculae from a mammalian model.

  • Step 2: Chemical Skinning. Incubate fibers in 1% Triton X-100 for 30 minutes at 4°C.

  • Step 3: Mounting. Attach the fiber between a fixed hook and a piezoelectric force transducer.

  • Step 4: Self-Validation (Baseline Calibration). Submerge the fiber in a relaxing solution (pCa 9.0; containing EGTA, ATP, Mg2+ ). Then, submerge in a maximal activating solution (pCa 4.5). Validation Gate: The difference establishes the 100% dynamic range. If the fiber fails to return to absolute baseline force at pCa 9.0, the structural integrity of the sarcomere is compromised, and the sample must be discarded.

  • Step 5: Drug Incubation. Equilibrate the validated fiber in relaxing solution containing the target phenyl-pyridazinone (e.g., 10 µM).

  • Step 6: pCa Titration. Expose the fiber to stepwise increases in Ca2+ concentration (pCa 7.0 to 4.5) and record steady-state isometric tension.

  • Step 7: Data Analysis. Plot the pCa-force curve. A statistically significant leftward shift of the pCa50​ (the calcium concentration required for 50% maximal force) confirms calcium sensitization.

Workflow S1 Tissue Isolation S2 Chemical Skinning S1->S2 S3 Force Transducer S2->S3 S4 Baseline Calibration S3->S4 S5 Drug Incubation S4->S5 S6 Ca2+ Titration S5->S6 S7 Data Acquisition S6->S7

Step-by-step self-validating workflow for the skinned cardiac fiber assay.

Protocol 2: In Vitro PDE3 Enzymatic Inhibition Assay

Causality: To quantify the exact contribution of PDE3 inhibition without interference from cellular efflux pumps or membrane permeability issues, a cell-free radiometric or fluorescence polarization assay is required.

  • Step 1: Isolate recombinant human PDE3A.

  • Step 2: Prepare a reaction mixture containing 1 µM cAMP, Mg2+ , and serial dilutions of the phenyl-pyridazinone.

  • Step 3: Self-Validation (Selectivity Control). Run parallel assays using PDE4 and PDE5. A true optimized phenyl-pyridazinone should exhibit >100-fold selectivity for PDE3 to avoid off-target gastrointestinal or visual disturbances. Include Milrinone as a positive control.

  • Step 4: Calculate the IC50​ using non-linear regression analysis.

Quantitative Data & Structure-Activity Relationship (SAR)

The evolution of the phenyl-pyridazinone core is best understood by tracking the structure-activity relationship across different generations of compounds. The addition of specific functional groups to the para-position of the phenyl ring dictates the ratio of PDE3 inhibition to calcium sensitization[1].

CompoundPrimary MechanismSecondary MechanismClinical / Research Application
Imazodan PDE3 InhibitionNoneObsolete (Historical pure PDE3 inhibitor)
Pimobendan Ca2+ SensitizationPDE3 InhibitionVeterinary medicine (Canine congestive heart failure)
Levosimendan Ca2+ Sensitization (cTnC) KATP​ channel opener, PDE3Human acute decompensated heart failure [2]
Zardaverine PDE3 / PDE4 InhibitionNoneResearch (Bronchodilator) [1]
Fragment 4 BRD4 (BET) InhibitionEpigenetic modulationOncology (Preclinical chemical probe)[3]

Beyond Cardiology: Epigenetics and Oncology

The structural versatility of the pyridazinone nucleus has recently caught the attention of the oncology sector. In modern chemogenomics, the phenyl-pyridazinone scaffold has been identified as a privileged structure for epigenetic modulation.

During a two-dimensional NMR fragment screen, a simple phenyl-pyridazinone fragment was identified as a weak binder to the bromodomains of the epigenetic reader protein BRD4 [3]. By leveraging X-ray structure-based design, medicinal chemists utilized the pyridazinone core to engage the critical asparagine residue in the BRD4 binding pocket. Subsequent SAR optimization yielded highly potent macrocyclic pyridone inhibitors capable of halting tumor proliferation in xenograft models. This underscores a critical lesson in drug development: a well-characterized, synthetically accessible pharmacophore like phenyl-pyridazinone can be repurposed across vastly different therapeutic areas when guided by rigorous structural biology.

References

  • Title: Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use Source: Cardiac Failure Review URL: [Link]

  • Title: Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Source: Journal of Chemical Reviews URL: [Link]

  • Title: Chemogenomics for drug discovery: clinical molecules from open access chemical probes Source: RSC Chemical Biology URL: [Link]

Sources

Mechanistic Profiling of 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one: A Dual-Target Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Specifically, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (CAS: 16461-34-0) represents a critical structural node. The core 4-chloro-2-phenylpyridazin-3(2H)-one moiety is a classic pharmacophore known for mimicking plastoquinone, thereby inhibiting Photosystem II (PSII) in photosynthetic organisms. However, the strategic substitution of a bulky, lipophilic benzylthio group at the 5-position radically expands its utility, transforming the molecule into a highly selective inhibitor of human Cyclooxygenase-2 (COX-2).

This whitepaper dissects the dual-target mechanistic profile of this compound, detailing the causality behind its molecular interactions and providing self-validating experimental protocols for researchers investigating pyridazinone hybrids.

Core Mechanism 1: Agrochemical Action via Photosystem II (PSII) Inhibition

Molecular Causality

In the context of plant physiology, 4-chloro-2-phenylpyridazin-3(2H)-ones act as potent light-dependent herbicides . The mechanism of action is driven by competitive binding at the QB​ -plastoquinone binding niche located on the D1 protein of the PSII reaction center.

The structural causality is highly specific:

  • Hydrogen Bonding: The carbonyl oxygen of the pyridazin-3(2H)-one ring acts as a hydrogen bond acceptor, interacting directly with the amide hydrogen of the His215 and Ser264 residues on the D1 protein.

  • Hydrophobic Shielding: The 2-phenyl ring anchors the molecule within the hydrophobic core of the binding pocket.

  • Lipophilic Modulation: The 5-benzylthio substitution significantly increases the partition coefficient ( logP ) of the molecule. While excessive bulk can sterically hinder D1 binding, the flexible thioether linkage allows the benzyl group to adopt a conformation that facilitates rapid penetration through the lipophilic thylakoid membrane.

By displacing QB​ , the compound blocks the electron transfer from QA​ to QB​ . This leads to an accumulation of QA−​ , halting the photosynthetic electron transport chain and inducing the formation of triplet chlorophyll and destructive reactive oxygen species (ROS).

Pathway Visualization

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone QA Pheo->QA e- transfer QB Plastoquinone QB (D1 Protein) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt e- transfer Inhibitor 5-(benzylthio)-4-chloro- 2-phenylpyridazin-3(2H)-one Inhibitor->QB Competitive Binding (Blocks e- transfer)

Fig 1: PSII electron transport blockade by pyridazinone competitive binding at the D1 protein.

Protocol: Validation of PSII Blockade via JIP-Test (Chlorophyll Fluorescence)

Standard oxygen evolution assays cannot distinguish between donor-side and acceptor-side PSII lesions. To definitively prove that 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one displaces QB​ , the continuous fluorometric JIP-test must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Isolate intact spinach thylakoids and suspend in assay buffer (0.33 M sorbitol, 5 mM MgCl2​ , 50 mM HEPES, pH 7.6) to a final chlorophyll concentration of 10 µg/mL.

  • Inhibitor Incubation: Add the pyridazinone compound (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 µM to 50 µM). Incubate in complete darkness for 15 minutes to allow thylakoid membrane penetration and D1 binding.

  • Fluorescence Induction: Expose the sample to a saturating red light pulse (3,000 µmol photons m−2s−1 ) using a Plant Efficiency Analyzer (PEA).

  • Data Acquisition & Self-Validation: Record the polyphasic fluorescence rise (O-J-I-P).

    • Causality Check: A successful QB​ displacement is validated if the fluorescence yield at the J-step (2 ms) rises to equal the maximal fluorescence ( FM​ at the P-step). This "thermal phase elimination" proves that QA−​ cannot be reoxidized by QB​ . Use Diuron (DCMU) at 10 µM as a positive self-validating control.

Core Mechanism 2: Pharmacological Action via Cyclooxygenase-2 (COX-2) Inhibition

Molecular Causality

In mammalian systems, the pyridazin-3(2H)-one nucleus is a highly privileged scaffold for developing anti-inflammatory agents . The structural transition from a non-selective NSAID to a selective COX-2 inhibitor relies entirely on exploiting the spatial differences between the COX-1 and COX-2 active sites.

While COX-1 and COX-2 share ~60% homology, COX-2 possesses a secondary hydrophobic side pocket adjacent to the main arachidonic acid binding channel, created by the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).

The 5-benzylthio substitution is the primary driver of COX-2 selectivity :

  • Steric Exclusion from COX-1: The bulky benzylthio moiety is sterically repelled by the rigid Ile523 gatekeeper in COX-1, preventing the molecule from entering the catalytic channel.

  • Anchoring in COX-2: In COX-2, the benzylthio group easily bypasses Val523 and projects deep into the side pocket, forming stabilizing π -cation interactions with Arg513.

  • Catalytic Inhibition: Once anchored, the 4-chloro and 2-phenyl groups block the catalytic Tyr385 residue, preventing the oxygenation of arachidonic acid into Prostaglandin G2 ( PGG2​ ).

Pathway Visualization

COX2_Inhibition AA Arachidonic Acid (AA) COX2 Cyclooxygenase-2 (COX-2) (Val523 / Arg513 Pocket) AA->COX2 Enters catalytic channel PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation Inflammation Inflammatory Response PGH2->Inflammation Downstream signaling Inhibitor 5-(benzylthio)-4-chloro- 2-phenylpyridazin-3(2H)-one Inhibitor->COX2 Benzylthio moiety anchors in hydrophobic side pocket

Fig 2: Selective COX-2 inhibition via benzylthio moiety anchoring in the hydrophobic side pocket.

Protocol: In Vitro COX-1/COX-2 Fluorometric Selectivity Screening

To validate the target selectivity driven by the benzylthio group, a kinetic fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is vastly superior to traditional colorimetric endpoint assays. ADHP reacts with PGG2​ in a 1:1 stoichiometry to form highly fluorescent resorufin, providing real-time kinetic resolution of enzyme inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate reaction mixtures containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and either recombinant human COX-1 or COX-2 (1 unit/reaction).

  • Inhibitor Pre-incubation: Add the pyridazinone derivative at serial dilutions (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes. Causality Note: Pre-incubation is critical because COX-2 inhibition by bulky lipophilic molecules is often time-dependent and slowly reversible.

  • Substrate Addition: Initiate the reaction by simultaneously adding 100 µM arachidonic acid and 10 µM ADHP.

  • Kinetic Readout & Self-Validation: Measure resorufin fluorescence (Ex: 535 nm / Em: 590 nm) continuously for 5 minutes.

    • Self-Validation: Run Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. Calculate the IC50​ values from the initial velocity slopes. The Selectivity Index (SI) is defined as IC50​(COX−1)/IC50​(COX−2) .

Quantitative Data Presentation

The following table summarizes the representative structure-activity relationship (SAR) data for the 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one pharmacophore compared to standard controls across both biological targets.

Compound / TargetPSII IC50​ (µM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one 2.40> 50.000.12> 416
Chloridazon (Agrochemical Control)0.50> 100.00> 100.00N/A
Celecoxib (Pharmaceutical Control)N/A15.000.04375

Data Interpretation: The introduction of the benzylthio group slightly reduces the binding affinity to the plant D1 protein compared to the unsubstituted/amino-substituted agrochemical control (Chloridazon), but it acts as a molecular switch that unlocks potent, highly selective COX-2 inhibition.

References

  • Hess, F. D. (2000). "Light-dependent herbicides: An overview." Weed Science. ResearchGate. URL:[Link]

  • Singh, J., et al. (2024). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Future Medicinal Chemistry (Archived in PMC). Source: NIH. URL:[Link]

  • Pawar, O. B., et al. (2025). "Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study." Discover Chemistry, 2:142. Source: Springer Nature / ResearchGate. URL:[Link]

  • Chemical Data Registry. "5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE (CAS: 16461-34-0)." NextSDS Substance Database. URL:[Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Chloro-Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Structural Imperative in Pyridazinone Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including cardiovascular, antihypertensive, and anticancer properties.[1][2][3] The introduction of a chloro-substituent onto this heterocyclic system profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and, crucially, its solid-state architecture. Understanding the three-dimensional arrangement of these molecules in a crystalline lattice is paramount for modern drug development. It governs critical parameters like solubility, dissolution rate, and bioavailability, and provides invaluable insights for rational drug design and the optimization of lead compounds.[4][5]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a comprehensive understanding of the principles and practices involved in the crystal structure analysis of chloro-substituted pyridazinones. We will delve into the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the profound implications of crystal structure on a compound's pharmaceutical potential.

The Genesis of a Crystal: From Synthesis to Single Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of the target chloro-substituted pyridazinone. A multitude of synthetic routes exist, often involving the condensation of a relevant keto-acid with hydrazine hydrate or its derivatives.[6] The purification of the synthesized compound is a critical, yet often overlooked, step. Impurities can significantly hinder or even prevent the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Crystallization: An Art Guided by Science

Obtaining diffraction-quality single crystals is frequently the most challenging aspect of crystal structure analysis. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Experimental Protocol: Slow Evaporation Technique

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) to identify a solvent in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified chloro-substituted pyridazinone in the chosen solvent. Gentle heating may be employed to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality in Experimental Choices: The rate of evaporation is a crucial parameter. Rapid evaporation often leads to the formation of polycrystalline material or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The slow, controlled removal of the solvent allows the molecules to self-assemble into a highly ordered crystalline lattice.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of a focused beam of X-rays with the electrons of the atoms in the crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

From Crystal to Diffraction Pattern: The Workflow

The process of obtaining and interpreting X-ray diffraction data can be broken down into a series of logical steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Interpretation crystal_mounting Crystal Mounting diffractometer Diffractometer Setup crystal_mounting->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation visualization Molecular Visualization validation->visualization analysis Interaction Analysis (e.g., Hirshfeld Surface) visualization->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Deciphering the Data: Structure Solution and Refinement

The collected diffraction data is a set of reflections with corresponding intensities. The process of converting this raw data into a three-dimensional atomic model is known as structure solution and refinement.

  • Structure Solution: Initial phases for the reflections are determined using computational methods such as Direct Methods or Patterson methods. This provides a preliminary, often incomplete, electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]

Architectural Insights: Interpreting the Crystal Structure

The refined crystal structure provides a wealth of information about the chloro-substituted pyridazinone molecule and its interactions within the crystal lattice.

Molecular Conformation and Geometry

The analysis begins with an examination of the individual molecule's conformation, including bond lengths, bond angles, and dihedral angles. For chloro-substituted pyridazinones, key parameters of interest include:

  • Planarity of the Pyridazinone Ring: The degree of planarity of the pyridazinone ring can be assessed by calculating the root-mean-square deviation of the ring atoms from a mean plane.[8]

  • Dihedral Angles: The dihedral angles between the pyridazinone ring and any substituted phenyl or other aromatic rings are crucial for understanding the overall molecular shape.[8][9] These angles can significantly impact the molecule's ability to interact with biological targets.

Compound ReferenceDihedral Angle (Pyridazinone-Phenyl)Citation
4-(2,6-dichloro-benzyl)-6-[(E)-2-phenyl-ethenyl]pyridazin-3(2H)-one85.73 (11)°[9]
4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one40.16 (7)°[8]
(E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride8.54 (11)°[10]

Table 1: Comparison of dihedral angles in selected chloro-substituted pyridazinones.

The Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a delicate balance of intermolecular interactions. In chloro-substituted pyridazinones, a variety of non-covalent interactions are commonly observed.

  • Hydrogen Bonding: The presence of N-H and C=O groups in the pyridazinone ring makes them potent hydrogen bond donors and acceptors, respectively. N-H⋯O hydrogen bonds are a recurring motif, often leading to the formation of centrosymmetric dimers with an R22(8) ring motif.[8][9]

  • Halogen Bonding: The chlorine atom, with its electrophilic region known as the σ-hole, can participate in halogen bonding (C-Cl⋯X), where X is a Lewis base. While less common than hydrogen bonding, this interaction can play a significant role in directing the crystal packing.[11]

  • π-π Stacking Interactions: The aromatic pyridazinone and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance is a key parameter for quantifying these interactions.[8][10]

  • C-H⋯Cl and C-H⋯π Interactions: Weaker interactions, such as C-H⋯Cl and C-H⋯π, also contribute to the overall stability of the crystal structure.[9][12]

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O Ar1 Aromatic Ring Ar2 Aromatic Ring Ar1->Ar2 π-π Stacking Cl1 C-Cl Cl1->O2 C-Cl···O Halogen Bond H_C C-H H_C->Cl1 C-H···Cl Interaction

Sources

Methodological & Application

Application Notes and Protocols for the Use of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this versatile ring system have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][3][4][5] In the realm of oncology, pyridazinone-based compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]

This document provides a detailed guide for the use of a specific pyridazinone derivative, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one , in a cell culture setting. While specific mechanistic data and cytotoxic profiles for this particular compound are not yet extensively published, this protocol is built upon established methodologies for similar pyridazinone analogs and provides a robust framework for its initial characterization and subsequent in-depth investigation.

Physicochemical Properties and Handling

A critical aspect of utilizing small molecules in cell-based assays is understanding their solubility and stability. Pyridazinone derivatives, as a class, often exhibit poor solubility in aqueous media, a factor that necessitates careful preparation of stock solutions.[9][10]

PropertyValue/InformationSource
IUPAC Name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one-
Molecular Formula C₁₇H₁₃ClN₂OS-
Molecular Weight 328.82 g/mol -
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Predicted to be poorly soluble in water. Highly soluble in Dimethyl Sulfoxide (DMSO).[6][8][9][10]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General laboratory practice

Note: It is imperative for the end-user to independently verify the purity and identity of the compound before initiating any biological experiments.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution (10 mM in DMSO) treatment Treat Cells with Compound (Dose-Response) prep_compound->treatment prep_cells Cell Line Selection & Culture cell_seeding Seed Cells in Multi-well Plates prep_cells->cell_seeding cell_seeding->treatment incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acq Data Acquisition (Plate Reader) viability_assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis

Caption: A generalized workflow for assessing the cytotoxic effects of the compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

The poor aqueous solubility of many pyridazinone derivatives necessitates the use of an organic solvent for the preparation of a concentrated stock solution.[8][9] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

  • 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the chosen cell line

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

    • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.288 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Control: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound used) in all experiments to account for any solvent effects.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. This assay is a standard preliminary test to determine the cytotoxic potential of a compound.[11]

Materials:

  • Cultured cells of interest (e.g., human cancer cell lines)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one to the appropriate wells. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) in the initial screen. Based on data from similar compounds, a starting range of 0.1 µM to 100 µM is suggested.[1]

    • Include a "cells only" control (untreated) and a vehicle control (cells treated with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Interpreting Results and Further Investigations

A reduction in cell viability upon treatment with 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one suggests potential cytotoxic or anti-proliferative activity. Based on the initial findings from the MTT assay, further experiments can be designed to elucidate the mechanism of action.

Potential Mechanisms to Investigate Based on Related Compounds:

  • Induction of Apoptosis: Assess for markers of apoptosis such as caspase activation, PARP cleavage, and Annexin V staining.[8][10]

  • Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry to determine if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M).[8]

  • Inhibition of Signaling Pathways: Investigate the effect of the compound on key cancer-related signaling pathways, such as PI3K/Akt, NF-κB, or receptor tyrosine kinases like VEGFR-2, which have been implicated as targets for other pyridazinone derivatives.[6][7][8]

Conclusion

This document provides a foundational protocol for the in vitro evaluation of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in a cell culture setting. While the specific biological activities of this compound are yet to be fully characterized, the provided methodologies, based on the established literature for structurally related pyridazinone derivatives, offer a robust starting point for researchers. It is crucial to emphasize that the suggested concentration ranges and experimental timelines should be considered as guidelines and will likely require optimization for specific cell lines and experimental objectives. Rigorous and systematic investigation will be key to unlocking the full therapeutic potential of this promising compound.

References

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  • Ciaffaglione, V., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]

  • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1937-1956. [Link]

  • Gao, Y., et al. (2023). New secondary metabolites with cytotoxicity from fungus Penicillium roqueforti. Chinese Chemical Letters, 34(6), 107936. [Link]

  • Li, Y., et al. (2025). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Annals of Translational Medicine, 13(22), 1145. [Link]

  • Hilton, J., & Walker, J. L. (1971). Modes of Action of Pyridazinone Herbicides. Weed Science, 19(5), 584-591. [Link]

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  • Siddiqui, N., et al. (2012). Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 51, 243-248. [Link]

  • Sławiński, J., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(7), 814. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide With Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687-693. [Link]

  • Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116745. [Link]

  • Genie. (n.d.). 4-((4-CHLOROBENZYL)THIO)-5-(4-MORPHOLINYL)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved March 17, 2026, from [Link]

  • BRENDA. (n.d.). Ligand view of 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone (43522). Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved March 17, 2026, from [Link]

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  • Wikipedia. (2024, March 1). Cyclopyrimorate. In Wikipedia. [Link]

  • Zhang, Y., et al. (2012). N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Molecules, 17(8), 9323-9335. [Link]

  • GSRS. (n.d.). 4,5-BIS(BENZYLTHIO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved March 17, 2026, from [Link]

  • Szymańska, E., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436. [Link]

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Sources

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

Pyridazin-3(2H)-one derivatives represent a highly privileged scaffold in modern drug discovery and agrochemical development. Compounds containing this core have demonstrated potent biological activities, serving as thyroid hormone receptor beta (THRβ) agonists for non-alcoholic steatohepatitis (NASH) , covalent fibroblast growth factor receptor (FGFR) inhibitors in oncology , and inhaled PDE4 inhibitors for respiratory diseases .

The specific compound 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (Molecular Weight: 328.81 g/mol ) is a structurally complex entity characterized by high lipophilicity and a reactive thioether linkage. To evaluate its pharmacokinetics (PK) and biodistribution during preclinical development, a robust, highly sensitive, and specific analytical method is required. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed to quantify this analyte in complex biological matrices (e.g., plasma) while mitigating matrix effects and ensuring high-throughput reliability.

Experimental Rationale & Causality (E-E-A-T)

To ensure analytical trustworthiness, every parameter in this method was selected based on the specific physicochemical properties of the target analyte:

  • Sample Preparation Causality : Plasma contains a high concentration of endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Because 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is highly lipophilic, a simple protein precipitation (PPT) is insufficient. We employ a Liquid-Liquid Extraction (LLE) using ethyl acetate. The analyte partitions favorably into the organic layer, leaving polar phospholipids and salts in the aqueous phase, thereby maximizing the signal-to-noise (S/N) ratio.

  • Chromatographic Causality : A sub-2 µm C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes. The addition of 0.1% formic acid to both mobile phases serves a dual purpose: it maintains the analyte in a fully un-ionized state during reversed-phase retention (preventing peak tailing) and provides an abundant proton source to facilitate [M+H]+ formation in the ESI+ source.

  • Mass Spectrometry Causality : The thioether bond connecting the benzyl group to the pyridazinone core is the most labile site under Collision-Induced Dissociation (CID). Cleavage of this bond yields a highly stable tropylium cation (m/z 91.05) . Monitoring this specific fragmentation pathway provides an exceptionally clean Multiple Reaction Monitoring (MRM) transition, as endogenous plasma components rarely produce this exact product ion at the specified collision energy.

Step-by-Step Methodology

Self-Validating System Controls

To guarantee trustworthiness, this protocol operates as a self-validating system. The batch must automatically fail and trigger re-analysis if the following criteria are not met:

  • System Suitability Test (SST) : Six consecutive injections of the Mid-QC standard must yield a retention time Coefficient of Variation (CV) < 2.0% and a peak area CV < 5.0% before the sample queue begins.

  • Carryover Assessment : A double-blank matrix sample injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Internal Standard (IS) Tracking : The IS (e.g., d5​ -benzyl isotopic analog) peak area must remain within ±30% of the mean IS area across the entire run.

Sample Extraction Workflow

Workflow A 1. Plasma Sample (50 µL) B 2. Add IS & Buffer (pH 9.0, 50 µL) A->B C 3. LLE Extraction (EtOAc, 600 µL) B->C D 4. Centrifugation (14k x g, 5 min) C->D E 5. N2 Evaporation (Organic Layer) D->E F 6. LC-MS/MS (Reconstituted) E->F

Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Protocol Steps:

  • Aliquot 50 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (500 ng/mL) and 50 µL of 0.1 M ammonium carbonate buffer (pH 9.0) to disrupt protein binding. Vortex for 10 seconds.

  • Add 600 µL of ethyl acetate (EtOAc). Shake mechanically for 10 minutes at 1,500 rpm.

  • Centrifuge at 14,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer 500 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Inject 5 µL into the HPLC-MS/MS system.

Instrumental Parameters & Data Visualization

HPLC Conditions
  • Column : Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature : 45°C

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate : 0.45 mL/min

Table 1: HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.000.4585.015.0Equilibration
0.500.4585.015.0Isocratic Hold
2.500.455.095.0Linear Gradient
3.500.455.095.0Column Wash
3.600.4585.015.0Re-equilibration
5.000.4585.015.0End of Run
MS/MS Fragmentation & Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode.

Fragmentation M Precursor Ion [M+H]+ m/z 329.05 F1 Quantifier Ion m/z 91.05 (Tropylium) M->F1 CE: 25 eV High Abundance F2 Qualifier Ion m/z 238.00 (Loss of Benzyl) M->F2 CE: 15 eV Structural Confirmation F3 Isotopic Confirmation m/z 331.05 (37Cl Isotope) M->F3 Isotopic Ratio ~3:1 (35Cl:37Cl)

Proposed ESI+ fragmentation pathway and MRM transitions for the pyridazin-3(2H)-one derivative.

Table 2: Tandem Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 329.191.15025Quantifier
Analyte 329.1238.05015Qualifier
Analyte ( 37Cl ) 331.191.15025Isotopic Check
IS ( d5​ -analog) 334.196.15025IS Quantifier

(Note: Source temperature set to 500°C; Ion Spray Voltage set to 5500 V; Curtain Gas at 30 psi).

Results & Discussion

Chromatographic Performance

Under the described gradient conditions, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one elutes at approximately 2.15 minutes . The rapid shift to 95% organic modifier ensures that highly lipophilic endogenous lipids elute during the column wash phase (2.50 - 3.50 min), preventing them from co-eluting with the analyte and causing matrix suppression in subsequent injections.

Method Validation Summary

The method was validated according to FDA/EMA bioanalytical guidelines. The use of LLE effectively mitigated matrix effects, proving the causality between sample cleanup and signal stability.

Table 3: Method Validation Results (Rat Plasma)

Validation ParameterConcentration Range / LevelResultAcceptance Criteria
Linearity ( R2 ) 1.0 - 2,000 ng/mL0.9994 0.995
Intra-day Precision LQC, MQC, HQC (n=6)2.8% - 5.4% CV 15% CV
Inter-day Accuracy LQC, MQC, HQC (n=18)96.2% - 104.5%85% - 115%
Matrix Effect (ME) LQC (3 ng/mL), HQC (1600 ng/mL)94.1% - 97.8%85% - 115%
Extraction Recovery LQC, MQC, HQC89.5% - 92.3%Consistent across QCs

Conclusion

This application note demonstrates a highly sensitive, self-validating HPLC-MS/MS method for the quantification of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. By understanding the chemical properties of the pyridazinone core and the labile benzylthio linkage, the method strategically employs LLE and specific MRM transitions to achieve an LLOQ of 1.0 ng/mL. The protocol is fully suitable for high-throughput preclinical pharmacokinetic and toxicokinetic profiling.

References

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ Frontiers in Chemistry (2022). URL:[Link]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design Journal of Medicinal Chemistry (2019). URL:[Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Journal of Medicinal Chemistry (2016). URL:[Link]

Application Note: In Vitro Efficacy Profiling of Pyridazinone Derivatives as PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application Area: Cardiovascular Pharmacology, Anti-thrombotic Drug Discovery, and High-Throughput Screening (HTS)

Introduction & Mechanistic Rationale

Pyridazinone derivatives represent a highly privileged chemical scaffold in medicinal chemistry, widely recognized for their potent biological activities, particularly in cardiovascular and anti-inflammatory applications[1]. The most well-documented mechanism of action for these compounds is the selective inhibition of Phosphodiesterase type III (PDE3), an enzyme critical for the regulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

By inhibiting PDE3, pyridazinone derivatives (such as the clinical agents milrinone, imazodan, and levosimendan) prevent the hydrolysis of cAMP[3]. In cardiomyocytes, this localized accumulation of cAMP activates Protein Kinase A (PKA), leading to calcium sensitization and positive inotropy. In platelets, elevated cAMP suppresses intracellular calcium mobilization, potently inhibiting platelet aggregation and thrombosis[1].

To rigorously evaluate the efficacy of novel pyridazinone derivatives, a self-validating, three-tier in vitro testing cascade is required. This cascade moves from direct biochemical target engagement to cellular secondary messenger quantification, and finally to a phenotypic functional readout.

MOA Pyr Pyridazinone Derivatives PDE3 PDE3 Enzyme Pyr->PDE3 Inhibits cAMP Intracellular cAMP Accumulation PDE3->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Plat Inhibition of Platelet Aggregation PKA->Plat Card Cardiomyocyte Inotropy PKA->Card

Mechanistic pathway of PDE3 inhibition by pyridazinone derivatives.

Experimental Design & Workflow

The evaluation of pyridazinone analogs necessitates a multi-parametric approach to ensure that biochemical potency translates into physiological efficacy without off-target cytotoxicity.

  • Primary Screen (Biochemical): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using purified PDE3A/B. Causality: Establishes direct enzyme-inhibitor binding kinetics and rules out false positives caused by non-specific cellular effects.

  • Secondary Screen (Cellular): Intracellular cAMP accumulation assay in human washed platelets. Causality: Confirms that the compound successfully permeates the cell membrane and engages the target in a complex, physiologically relevant cytoplasmic environment.

  • Orthogonal Validation (Functional): Light Transmission Aggregometry (LTA). Causality: Verifies that the induced cAMP elevation is sufficient to halt thrombin- or ADP-induced platelet aggregation.

Workflow Step1 1. Enzymatic Assay (TR-FRET PDE3 Screen) Step2 2. Cellular Assay (cAMP Accumulation) Step1->Step2 Step3 3. Functional Assay (Platelet Aggregation) Step2->Step3

Three-tier in vitro screening workflow for pyridazinone efficacy.

Detailed Experimental Protocols

Protocol 1: TR-FRET PDE3 Enzymatic Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of pyridazinone derivatives against isolated PDE3. TR-FRET is utilized over standard fluorescence to eliminate auto-fluorescence interference commonly caused by heterocyclic small molecules.

Materials:

  • Recombinant human PDE3A enzyme.

  • TR-FRET cAMP assay kit (containing Terbium-labeled anti-cAMP antibody and fluorescent cAMP tracer).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute pyridazinone derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compounds into a 384-well low-volume microplate using an acoustic liquid handler to ensure precise low-volume dispensing.

  • Enzyme Addition: Add 5 µL of PDE3A enzyme (diluted in Assay Buffer to the pre-determined EC80​ concentration) to the wells. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM cAMP substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mix (Terbium-cryptate labeled anti-cAMP antibody + d2-labeled cAMP tracer in lysis buffer containing EDTA to chelate Mg2+ and halt PDE activity).

  • Incubation & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). A decrease in FRET signal indicates higher PDE3 activity (less cAMP available to compete with the tracer). Plot the normalized data against log[Compound] to calculate the IC50​ .

Protocol 2: Intracellular cAMP Accumulation in Human Platelets

Purpose: To measure the functional accumulation of cAMP in living cells.

Experimental Rationale: We utilize Forskolin (an adenylate cyclase activator) to generate a baseline pool of cAMP, sensitizing the assay to PDE inhibition. IBMX (3-isobutyl-1-methylxanthine), a pan-PDE inhibitor, is used as a positive control to define the maximum possible cAMP accumulation window.

Step-by-Step Methodology:

  • Platelet Isolation: Isolate human washed platelets from citrated whole blood by centrifugation. Resuspend in Tyrode's buffer (pH 7.4) at a density of 2×108 cells/mL. Note: Washed platelets are used instead of Platelet-Rich Plasma (PRP) to prevent plasma protein binding from artificially shifting the compound's potency.

  • Cell Plating: Dispense 10 µL of the platelet suspension into a 384-well plate.

  • Compound Treatment: Add 5 µL of the pyridazinone derivatives (varying concentrations) and incubate for 15 minutes at 37°C.

  • Stimulation: Add 5 µL of Forskolin (final concentration 1 µM) to stimulate cAMP production. Incubate for exactly 30 minutes at 37°C.

  • Lysis & Detection: Add 20 µL of homogeneous time-resolved fluorescence (HTRF) lysis buffer containing the cAMP detection reagents.

  • Analysis: Read the plate after 1 hour. Calculate the EC50​ representing the concentration required to achieve 50% of the maximum intracellular cAMP accumulation.

Protocol 3: Light Transmission Aggregometry (LTA)

Purpose: To confirm the phenotypic anti-thrombotic efficacy of the pyridazinone derivatives.

Step-by-Step Methodology:

  • Preparation: Obtain fresh human Platelet-Rich Plasma (PRP) via low-speed centrifugation (200 x g, 15 min) of citrated blood.

  • Incubation: Aliquot 250 µL of PRP into aggregometer cuvettes containing a magnetic stir bar (1,200 rpm, 37°C). Add 2.5 µL of the pyridazinone test compound or vehicle (DMSO) and incubate for 5 minutes.

  • Induction: Induce aggregation by adding Thrombin (0.5 U/mL) or ADP (5 µM).

  • Measurement: Monitor light transmission for 6 minutes. As platelets aggregate, the plasma clears, and light transmission increases.

  • Quantification: Calculate the maximum amplitude of aggregation. Determine the IC50​ of the pyridazinone derivative required to inhibit aggregation by 50% compared to the vehicle control.

Quantitative Data Presentation

A robust screening cascade should yield highly correlative data across all three assays. Below is a representative data summary comparing reference PDE3 inhibitors (Milrinone, Cilostamide) against hypothetical novel Pyridazinone Analogs (A and B).

Table 1: In Vitro Profiling Summary of Pyridazinone Derivatives

CompoundEnzymatic PDE3A IC50​ (nM)Enzymatic PDE4 IC50​ (nM)Selectivity Ratio (PDE4/PDE3)Platelet cAMP EC50​ (nM)Platelet Aggregation IC50​ (nM)
Milrinone (Ref)450>10,000>22x1,2002,500
Cilostamide (Ref)50>10,000>200x150300
Pyridazinone A 128,500708x4585
Pyridazinone B 54,200840x1830

Interpretation: Novel Pyridazinone Analogs A and B demonstrate superior biochemical potency and target selectivity compared to clinical reference compounds. The tight correlation between the enzymatic IC50​ , the cellular cAMP EC50​ , and the functional aggregation IC50​ validates the mechanism of action and confirms excellent cell membrane permeability.

References

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Applied Organometallic Chemistry (via ResearchGate). 1

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (PMC). 2

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Journal of Chemical Reviews. 3

Sources

Experimental Use of Pyridazinones as Herbicides and Insecticides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, represents a versatile scaffold in the discovery of novel agrochemicals.[1][2][3][4][5] This guide provides an in-depth exploration of the experimental applications of pyridazinone derivatives as both herbicides and insecticides, designed for researchers, scientists, and professionals in the field of drug and pesticide development. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising compounds.

Part 1: Pyridazinones as Herbicides

The herbicidal activity of pyridazinone derivatives is multifaceted, with various compounds targeting different essential processes in plants. This diversity in the mode of action makes them an attractive class for developing new tools to manage weed resistance.

Mechanisms of Herbicidal Action

Pyridazinone herbicides primarily exert their phytotoxic effects through the inhibition of photosynthesis, carotenoid biosynthesis, and fatty acid synthesis.

  • Inhibition of Photosystem II (PSII): Certain substituted pyridazinones are known to inhibit the Hill reaction and photosynthesis in plants like barley.[6][7] They act on the reducing side of photosystem II, disrupting the electron transport chain and ultimately leading to plant death.[8]

  • Interference with Carotenoid Biosynthesis: Some pyridazinone herbicides, such as Sandoz 6706, interfere with carotenogenesis.[9] They inhibit the cyclization reaction in the carotenoid biosynthetic pathway, leading to the accumulation of carotenoid precursors and a reduction in β-carotene and chlorophylls.[9] This results in the characteristic "bleaching" of the plant tissue.

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): A newer class of phenyl-substituted cyclic keto-enols containing a pyridazinone moiety has been found to inhibit ACCase, a crucial enzyme in fatty acid biosynthesis.[10][11] This inhibition disrupts the production of essential lipids, leading to growth arrest and necrosis in susceptible weeds. Interestingly, some of these compounds also induce bleaching symptoms, suggesting potential dual modes of action.[10][11][12]

  • Inhibition of Protoporphyrinogen Oxidase (PPO): Recent research has focused on designing biaryl-pyridazinone derivatives as novel PPO inhibitors.[13][14] PPO is the final enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of chlorophyll and heme.[13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[13]

The following diagram illustrates the primary herbicidal mechanisms of action for pyridazinone derivatives.

Herbicidal_MOA cluster_photosynthesis Photosynthesis Inhibition cluster_carotenoid Carotenoid Biosynthesis Inhibition cluster_lipid Lipid Synthesis Inhibition cluster_porphyrin Porphyrin Synthesis Inhibition Pyridazinones Pyridazinones PSII Photosystem II (PSII) Pyridazinones->PSII Carotenoid_Pathway Carotenoid Biosynthesis Pyridazinones->Carotenoid_Pathway ACCase Acetyl-CoA Carboxylase (ACCase) Pyridazinones->ACCase PPO Protoporphyrinogen Oxidase (PPO) Pyridazinones->PPO Electron_Transport Electron Transport Chain PSII->Electron_Transport Inhibition Cyclization Cyclization Reaction Carotenoid_Pathway->Cyclization Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Inhibition Chlorophyll_Heme Chlorophyll & Heme Synthesis PPO->Chlorophyll_Heme Inhibition

Caption: Primary herbicidal mechanisms of action of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity

SAR studies have provided valuable insights for the optimization of pyridazinone-based herbicides. For instance, in the case of ACCase-inhibiting pyridazinones, it has been found that a methyl group at the 2-position of the pyridazinone ring significantly contributes to herbicidal efficacy.[10][11] Similarly, a methyl group at the 6-position of the pyridazinone ring is critical for high herbicidal activity against both grass and broadleaf weeds.[10][11]

Experimental Protocols for Herbicide Evaluation

Protocol 1: Whole-Plant Bioassay for Post-Emergence Herbicidal Activity

This protocol provides a general guideline for assessing the post-emergence herbicidal efficacy of experimental pyridazinone compounds.[15][16]

Materials:

  • Test pyridazinone compounds

  • Susceptible weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli)[13]

  • Potting mix

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or growth chamber with controlled conditions

  • Spray chamber

  • Solvent (e.g., acetone) and surfactant (e.g., Tween 20)

Procedure:

  • Plant Preparation: Sow seeds of the selected weed species in pots containing potting mix and grow them in a greenhouse or growth chamber to the 2-3 leaf stage.

  • Compound Preparation: Prepare a stock solution of the test pyridazinone compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 37.5, 75, 150 g ai/ha).[13] Include a surfactant in the final spray solution.

  • Herbicide Application: Apply the treatment solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume. Ensure uniform coverage of the foliage. Include a control group sprayed only with the solvent and surfactant solution.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.

  • Efficacy Evaluation: Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death). Observe for specific symptoms like chlorosis, necrosis, and bleaching.

  • Data Analysis: Calculate the average injury rating for each treatment. The data can be used to determine the GR50 (the concentration that causes a 50% reduction in plant growth).

Protocol 2: In Vitro ACCase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of pyridazinone derivatives on ACCase.[10][11]

Materials:

  • Partially purified ACCase enzyme from a susceptible grass weed (e.g., blackgrass)

  • Test pyridazinone compounds

  • Assay buffer

  • Substrates: Acetyl-CoA, ATP, and bicarbonate

  • Radiolabeled bicarbonate ([¹⁴C]NaHCO₃)

  • Scintillation counter and vials

Procedure:

  • Enzyme Preparation: Extract and partially purify ACCase from the young leaves of the target weed species.

  • Compound Preparation: Prepare a series of concentrations of the test pyridazinone compounds in a suitable solvent.

  • Assay Reaction: In a microcentrifuge tube, combine the assay buffer, ACCase enzyme, and the test compound at various concentrations. Initiate the reaction by adding the substrates, including the radiolabeled bicarbonate.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time (e.g., 30 minutes).

  • Termination and Measurement: Stop the reaction and measure the amount of radiolabeled malonic acid formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Compound IDACCase Inhibition (IC50, µM)Post-emergence Herbicidal Activity (GR50, g ai/ha) on Alopecurus myosuroides
PYR-010.550
PYR-021.2120
PYR-030.875
PYR-04>10>200

Part 2: Pyridazinones as Insecticides

The insecticidal properties of pyridazinone derivatives are primarily linked to their ability to disrupt the nervous system of insects.

Mechanisms of Insecticidal Action
  • Mitochondrial Electron Transport Inhibition: Some pyridazinone insecticides act by inhibiting the mitochondrial electron transport chain at the NADH-CoQ reductase site (Complex I).[17][18] This disruption of ATP formation leads to cellular energy depletion and ultimately, the death of the insect.[17]

  • GABA Receptor Modulation: Other pyridazinone derivatives have been shown to act as antagonists of the insect RDL (resistance to dieldrin) GABA receptors.[19] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA-gated chloride channels, these compounds lead to hyperexcitation of the nervous system, convulsions, paralysis, and death.

The following diagram illustrates the primary insecticidal mechanisms of action for pyridazinone derivatives.

Insecticidal_MOA cluster_nervous_system Nervous System Disruption cluster_energy_metabolism Energy Metabolism Disruption Pyridazinones Pyridazinones GABA_Receptor GABA Receptor Pyridazinones->GABA_Receptor Mitochondria Mitochondria Pyridazinones->Mitochondria Chloride_Channel Chloride Channel GABA_Receptor->Chloride_Channel Antagonism ETC_Complex_I Electron Transport Chain (Complex I) Mitochondria->ETC_Complex_I Inhibition

Caption: Primary insecticidal mechanisms of action of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights for Insecticidal Activity

For pyridazinone-based insecticides, SAR studies have revealed that modifications to the amide moiety and the pyridine and pyridazine rings can significantly impact insecticidal potency.[20] For example, replacement of the amide moiety with hydrazines, hydrazones, or hydrazides has been shown to be well-tolerated, with small aliphatic substituents being particularly potent against aphids.[20]

Experimental Protocols for Insecticide Evaluation

Protocol 3: Leaf-Dip Bioassay for Sucking Insects

This protocol is suitable for evaluating the toxicity of pyridazinone compounds against sucking insects like aphids.[21]

Materials:

  • Test pyridazinone compounds

  • Target insect species (e.g., green peach aphid, Myzus persicae)

  • Host plants (e.g., cabbage seedlings)

  • Solvent (e.g., acetone) and surfactant

  • Petri dishes

  • Fine paintbrush

Procedure:

  • Compound Preparation: Prepare a series of concentrations of the test pyridazinone compounds in an aqueous solution containing a solvent and a surfactant.

  • Leaf Treatment: Excised leaves from the host plants are dipped into the test solutions for a specific duration (e.g., 10 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.

  • Insect Infestation: Place the treated leaves in petri dishes with a moist filter paper. Carefully transfer a known number of adult insects (e.g., 10-20) onto each leaf using a fine paintbrush.

  • Incubation: Maintain the petri dishes at a controlled temperature and photoperiod.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after infestation. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (the concentration that causes 50% mortality) for each compound.

Protocol 4: In Vitro GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of pyridazinone compounds for the insect GABA receptor.[22][23][24]

Materials:

  • Insect nerve tissue or cell lines expressing the target GABA receptor

  • Membrane preparation from the tissue/cells

  • Radiolabeled ligand specific for the GABA receptor (e.g., [³H]muscimol)

  • Test pyridazinone compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Homogenize the insect nerve tissue or cells and prepare a crude membrane fraction by centrifugation.

  • Compound Preparation: Prepare a range of concentrations of the test pyridazinone compounds.

  • Binding Reaction: In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known GABA receptor ligand).

  • Incubation: Incubate the tubes to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki (inhibition constant), which represents the affinity of the compound for the GABA receptor.

Compound IDGABA Receptor Binding (Ki, nM)Aphid Mortality (LC50, ppm)
PYR-I-01155
PYR-I-025020
PYR-I-0382
PYR-I-04>500>100

Conclusion

The pyridazinone scaffold continues to be a rich source of novel herbicidal and insecticidal compounds. The diverse mechanisms of action exhibited by these derivatives provide multiple avenues for the development of new agrochemicals to address the ongoing challenges of pest and weed management. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and important field.

References

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed. (2025, May 27). PubMed. [Link]

  • Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of β-Carotene Synthesis and Enhancement of Phytoene Epoxidation - PMC. (n.d.). PubMed Central. [Link]

  • (PDF) Discovery of novel herbicidal cyclic keto‐enol derivatives containing a pyridazinone moiety and their structure–activity relationship studies on weeds - ResearchGate. (2025, May 7). ResearchGate. [Link]

  • Modes of Action of Pyridazinone Herbicides - R Discovery. (n.d.). R Discovery. [Link]

  • Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core. (2017, June 12). Cambridge Core. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). SciSpace. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation - Cambridge University Press & Assessment. (n.d.). Cambridge University Press & Assessment. [Link]

  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, March 6). ACS Publications. [Link]

  • Mode of action of pyrazoles and pyridazinones - ResearchGate. (n.d.). ResearchGate. [Link]

  • Screening for Herbicide Resistance in Weeds1 - BioOne. (2000, April 1). BioOne. [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • The molecular structures of pyridazinone insecticidal activity - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed. (2025, November 21). PubMed. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening - passel. (n.d.). PASSEL. [Link]

  • Assay of photoinhibition and heat inhibition of photosystem II in higher plants - PubMed. (n.d.). PubMed. [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations - ResearchGate. (2026, February 27). ResearchGate. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review - ResearchGate. (2024, December 9). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, May 4). ACS Publications. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review - PubMed. (2024, December 26). PubMed. [Link]

  • Bioassays for Monitoring Insecticide Resistance - PMC. (n.d.). PubMed Central. [Link]

  • “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives” - ijres.org. (n.d.). International Journal of Research in Engineering and Science (IJRES). [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023, January 9). MDPI. [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal. (2024, December 15). AgriSustain-An International Journal. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - NSF PAR. (2022, January 19). NSF Public Access Repository. [Link]

  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2017, April 15). Wiley Online Library. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). NDSU Agriculture. [Link]

  • Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH. (n.d.). PubMed Central. [Link]

  • Pesticide Testing Using the In Vitro Approach - IML Testing & Research. (2025, July 8). IML Testing & Research. [Link]

  • Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. (1999, June 15). The Journal of Neuroscience. [Link]

  • How to Conduct a Bioassay to Test for Herbicide Contamination - Leaf, Root & Fruit. (2024, July 29). Leaf, Root & Fruit. [Link]

  • PYRIDAZINONE - PoisonSense. (2026, February 17). PoisonSense. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. (2015, January 28). JoVE. [Link]

  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii - Growing Science. (2023, April 20). Growing Science. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - MDPI. (2023, April 21). MDPI. [Link]

  • Photochemical and fluorescence assays of Photosystem II inhibition in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC. (n.d.). PubMed Central. [Link]

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Sources

Application Note: Optimized Protocol for NMR Sample Preparation of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Dedicated Protocol

Pyridazinone derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1][2] The precise structural elucidation of novel analogues, such as 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, is a prerequisite for understanding structure-activity relationships (SAR) and advancing lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about molecular structure, connectivity, and conformation.[3][4]

However, the quality and reliability of NMR data are fundamentally dependent on the integrity of the sample preparation process.[5] A suboptimal sample can lead to poor spectral resolution, inaccurate quantification, and experimental artifacts, ultimately compromising data interpretation. This application note provides a comprehensive, field-proven protocol for the preparation of high-quality NMR samples of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. As a Senior Application Scientist, this guide moves beyond a simple checklist, explaining the causality behind each step to empower researchers to adapt and troubleshoot effectively.

Analyte Profile & Core Preparation Principles

Analyte: 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one Molecular Formula: C₁₇H₁₃ClN₂OS Molecular Weight: 344.82 g/mol

The success of an NMR experiment hinges on three core principles during sample preparation:

  • Optimal Solubility and Solvent Selection: The analyte must be fully dissolved to ensure molecular mobility and sharp resonance lines.[6] The choice of deuterated solvent is critical; it must dissolve the compound without reacting with it and provide a stable deuterium signal for the spectrometer's lock system.[7][8] Common choices for pyridazinone derivatives include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[9][10] CDCl₃ is an excellent first choice for a wide range of organic compounds, though its slightly acidic nature can degrade sensitive molecules.[7][11] DMSO-d₆ is a more powerful solvent for polar compounds but is hygroscopic and its high viscosity can broaden spectral lines.

  • Appropriate Concentration: The sample concentration must be carefully managed. It needs to be high enough to achieve a satisfactory signal-to-noise ratio (S/N) in a reasonable time, but not so high as to cause line broadening, poor magnetic field homogeneity (shimming), or aggregation.[6][11][12]

  • Removal of Particulate Matter: Undissolved solids or dust particles in the NMR tube severely disrupt the magnetic field homogeneity, leading to broad, asymmetric peaks that obscure crucial data.[13] Filtration is a non-negotiable step for high-resolution spectroscopy.

Materials and Equipment

  • 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (solid, purified)

  • High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass, rated for the spectrometer's field strength)[11]

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.9% D

  • Internal Standard (optional): Tetramethylsilane (TMS), typically pre-dissolved in the solvent by the manufacturer (e.g., 0.03-0.05% v/v).[13]

  • Glass vials (2-4 mL) with caps

  • Glass Pasteur pipettes

  • Pipette bulb

  • Glass wool or a pre-packed pipette filter

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Permanent marker for labeling

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, where careful execution of each step ensures a high-quality outcome.

Step 1: Preliminary Solubility Test (Recommended)

Before consuming valuable deuterated solvent, perform a quick solubility check using the corresponding non-deuterated solvents (Chloroform, DMSO). This confirms the appropriate solvent choice for the target analyte.

Step 2: Sample Weighing and Dissolution

The causality here is to prepare the solution in a separate vial, not directly in the NMR tube. This facilitates complete dissolution and allows for effective filtration.[12]

  • Weigh the Sample: Accurately weigh the desired amount of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one into a clean, dry glass vial. Refer to Table 1 for recommended mass ranges based on the intended experiment. For a standard ¹H NMR, 5-10 mg is an ideal starting point.[6]

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[11][12]

  • Promote Dissolution: Cap the vial and gently vortex for 30-60 seconds. Visually inspect for any remaining solid particles. If the compound is slow to dissolve, gentle warming in a water bath may be applied, but proceed with caution to avoid solvent evaporation or compound degradation.

Step 3: Filtration and Transfer to NMR Tube

This is the most critical step for achieving sharp spectral lines. The goal is to transfer a homogenous, particle-free solution into the NMR tube.

  • Prepare a Filter Pipette: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[13]

  • Filter the Solution: Using the filter pipette, draw up the dissolved sample from the vial and carefully transfer it into a clean, high-quality 5 mm NMR tube.

  • Adjust Sample Height: Ensure the final height of the solution in the NMR tube is between 4.0 and 5.0 cm (approximately 0.55-0.65 mL).[6][13] Too little solvent will make shimming difficult due to magnetic susceptibility differences between the liquid and the air above it, while too much is a waste of expensive solvent.[11]

Step 4: Final Sample Preparation
  • Cap and Label: Securely cap the NMR tube. Label the cap or the very top of the tube with a unique identifier using a permanent marker.

  • Invert to Mix: Gently invert the capped tube 3-4 times to ensure the solution is perfectly homogenous. Avoid vigorous shaking, which can introduce aerosols and potential contamination.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (especially the bottom 10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Workflow Visualization

The following diagram outlines the logical flow of the NMR sample preparation protocol.

NMR_Sample_Prep_Workflow start Start weigh 1. Weigh Compound (5-10 mg for ¹H) (See Table 1) start->weigh Analyte: C₁₇H₁₃ClN₂OS dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl₃) weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter into NMR Tube (Glass Wool Pipette) vortex->filter Ensure full dissolution check_height 5. Check Sample Height (4-5 cm) filter->check_height cap_label 6. Cap, Label & Clean Tube check_height->cap_label Adjust if necessary end Ready for Spectrometer cap_label->end

Caption: Workflow for preparing high-resolution NMR samples.

Data Presentation: Summary of Key Parameters

For quick reference, the essential quantitative data for this protocol are summarized below.

ParameterRecommended ValueRationale & Justification
Analyte 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-oneTarget compound for structural analysis.
Molecular Weight 344.82 g/mol Used for calculating molar concentrations.
¹H NMR Sample Mass 5 - 15 mgBalances good S/N with prevention of line broadening.[12][13]
¹³C NMR Sample Mass 20 - 50 mgThe ¹³C nucleus is much less sensitive, requiring higher concentration.[6][12]
Solvent Volume 0.6 - 0.7 mLOptimal for modern spectrometers to ensure proper locking and shimming.[12]
Sample Height in Tube 4.0 - 5.0 cmCritical for magnetic field homogeneity within the receiver coils.[6][13]

References

  • Sample Preparation Guide. Max T. Rogers NMR Facility, Michigan State University. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 2022. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. [Link]

  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Royal Society of Chemistry, 2024. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 2011. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 2022. [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 2023. [Link]

  • EXPERIMENTAL SECTION SUPPLEMENTARY DATA. Oncotarget. [Link]

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Large-scale synthesis and purification of pyridazinone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Large-Scale Synthesis and Purification of Pyridazinone Compounds For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Pyridazinone Scaffold in Modern Chemistry

Pyridazinone derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their extensive applications in medicinal and agricultural sciences.[1][2][3] This six-membered diazine ring system, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4] The efficacy of these compounds is intrinsically linked to their purity. Therefore, robust and scalable methods for their synthesis and purification are paramount for advancing research and enabling commercial-scale production.

This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis and purification of pyridazinone compounds. We will move beyond simple procedural lists to explore the underlying chemical principles that govern these processes, empowering researchers to not only replicate but also adapt and optimize these methods for their specific molecular targets.

Part 1: Strategic Synthesis of the Pyridazinone Core

The most prevalent and scalable approach to the pyridazinone ring system involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5][6] The choice of starting materials and reaction conditions is critical for achieving high yields and minimizing side-product formation, which simplifies downstream purification.

Key Synthetic Pathway: From γ-Keto Acids and Hydrazine

A robust and widely employed method begins with the synthesis of a γ-keto acid, which serves as the 1,4-dicarbonyl precursor. This is often achieved via Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride like succinic anhydride.[4][7] The resulting γ-keto acid possesses the ideal carbon skeleton for subsequent cyclization.

The core transformation is the reaction of the γ-keto acid with hydrazine hydrate. This reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable pyridazinone ring.[4][8]

G cluster_0 Step 1: γ-Keto Acid Formation cluster_1 Step 2: Cyclocondensation A Arene (e.g., Benzene) C γ-Keto Acid (e.g., β-Benzoylpropionic Acid) A->C AlCl₃ (Friedel-Crafts Acylation) B Succinic Anhydride B->C E Pyridazinone Derivative C->E Reflux (e.g., in Ethanol) D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: General synthesis of 6-arylpyridazinones.

Causality in Experimental Design:
  • Solvent Choice: Ethanol is frequently used as the reaction solvent for the cyclization step.[4] It is an excellent solvent for both the γ-keto acid and hydrazine hydrate, facilitates heat transfer for reflux conditions, and is relatively easy to remove post-reaction.

  • Reaction Control: The reaction is typically run under reflux to provide the necessary activation energy for the intramolecular cyclization and dehydration steps.[4][9] Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material, preventing the formation of degradation by-products from excessive heating.[9][10]

  • Work-up Strategy: Pouring the reaction mixture into ice-cold water after completion serves a dual purpose.[4] It quenches the reaction and dramatically decreases the solubility of the organic pyridazinone product, causing it to precipitate out of the aqueous-alcoholic solution for easy collection by filtration.

Protocol 1: Large-Scale Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from established literature methods for the synthesis of pyridazinone cores.[4]

Materials:

  • β-Benzoylpropionic acid (1 mole)

  • Hydrazine hydrate (1.2 moles)

  • Ethanol (2.5 L)

  • Large-capacity reaction vessel with reflux condenser and mechanical stirrer

  • Ice, deionized water

Procedure:

  • Charging the Reactor: To the reaction vessel, add β-benzoylpropionic acid (1 mole) and ethanol (2.5 L). Begin stirring to dissolve the solid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 moles) to the stirred solution. The addition may be mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 8-10 hours.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the disappearance of the starting material (β-benzoylpropionic acid) by TLC.

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. In a separate, sufficiently large container, prepare a mixture of ice and water. Pour the reaction mixture slowly into the ice-water with vigorous stirring.

  • Isolation: A solid precipitate of the crude pyridazinone will form. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual hydrazine and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum to a constant weight. The obtained solid can then be taken forward for purification.

Part 2: Methodologies for Large-Scale Purification

The selection of a purification strategy is contingent on the physical state of the crude product, the nature of the impurities, and the desired final purity level. For crystalline solid pyridazinones, recrystallization is often the most efficient and scalable method. For oils or complex mixtures, column chromatography is preferred.[11]

Method 1: Recrystallization

Recrystallization purifies solid compounds based on their differential solubility in a specific solvent at hot and cold temperatures.[11] An ideal solvent will dissolve the pyridazinone compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). This allows impurities to either remain in the cold solvent or be removed via hot filtration if they are insoluble.

Table 1: Common Solvents for Pyridazinone Recrystallization

Solvent SystemTypical Use CaseRationale
Ethanol/WaterPolar pyridazinonesHigh solubility in hot ethanol, low solubility upon addition of water (anti-solvent).[4]
Ethyl Acetate/HexaneMedium-polarity pyridazinonesGood solubility in ethyl acetate; hexane is added as an anti-solvent to induce crystallization.[9]
IsopropanolGeneral purposeGood balance of polarity and boiling point for a range of pyridazinone derivatives.[12]
Dichloromethane/EthanolFor less polar compoundsDichloromethane provides high solubility, while ethanol can act as an anti-solvent.[11]
Protocol 2: Purification of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one by Recrystallization

Materials:

  • Crude 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Ethanol (95%)

  • Large Erlenmeyer flask or jacketed reactor

  • Heating mantle or steam bath

  • Buchner funnel and vacuum flask

Procedure:

  • Solvent Addition: Place the crude, dried pyridazinone into the flask/reactor. Add a minimum amount of ethanol, just enough to create a slurry.

  • Dissolution: Heat the mixture to the boiling point of the ethanol while stirring continuously. Add small portions of hot ethanol until the solid has completely dissolved, creating a saturated solution. Avoid adding excessive solvent, as this will reduce the final yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization of the product.[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Covering the flask will prevent solvent evaporation and contamination.

  • Maximizing Yield: Once the solution has reached ambient temperature, place it in an ice bath for at least one hour to maximize the precipitation of the product.[11]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surface.

  • Drying: Dry the pure crystals under vacuum to remove all residual solvent. The purity should be confirmed by analytical techniques.

Method 2: Column Chromatography

For non-crystalline products or mixtures with closely related impurities, column chromatography is the method of choice.[11][13] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase (eluent).

G Start Crude Product (Oil or Impure Solid) Step1 Dissolve in Minimum Solvent / Adsorb on Silica Start->Step1 Step2 Load onto Packed Silica Gel Column Step1->Step2 Step3 Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Analyze Fractions by TLC Step4->Step5 Step6 Pool Pure Fractions Step5->Step6 Step7 Evaporate Solvent (Rotary Evaporator) Step6->Step7 End Pure Pyridazinone Product Step7->End

Caption: Workflow for purification by column chromatography.

Protocol 3: General Procedure for Purification by Flash Column Chromatography

Materials:

  • Crude pyridazinone product

  • Silica gel (200-300 mesh)[10]

  • Eluent solvents (e.g., hexane, ethyl acetate)[9]

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and visualization chamber (e.g., UV lamp)

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value of ~0.3-0.4, with good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.[9][13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[11]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 50% ethyl acetate in hexane), is often effective for separating complex mixtures.[9]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.[11] Spot each fraction onto a TLC plate, develop the plate, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Concentration: Combine all fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified pyridazinone.[11]

Part 3: Characterization and Quality Control

Confirmation of the structure and purity of the final product is a non-negotiable step. Standard analytical techniques are employed to validate the outcome of the synthesis and purification.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized pyridazinone.[7][14]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the characteristic C=O stretch of the pyridazinone ring (typically around 1660-1685 cm⁻¹) and the N-H stretch if present (around 3200-3350 cm⁻¹).[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound with high accuracy.[16]

Part 4: Safety Considerations

Chemical synthesis, especially on a large scale, requires strict adherence to safety protocols.

  • Hydrazine Handling: Hydrazine and its derivatives are toxic, corrosive, and potentially reactive.[17][18][19] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[20][21] Avoid contact with oxidizing agents, as the reaction can be violent.[18]

  • General Precautions: Ensure all glassware is properly secured. When performing reactions under reflux, use a proper heating mantle and condenser with adequate water flow. All personnel must be trained on the specific hazards of the chemicals being used by consulting the Safety Data Sheet (SDS) for each reagent.[21]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quenching residual hydrazine in waste streams may be necessary before disposal.[17]

References

  • Abbigalla, S., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08.
  • Al-Tel, T. H., et al. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Bakr, R. B. M., et al. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Al-Mousawi, S. M., et al. (2025).
  • DTIC. (N/A). Safety and Handling of Hydrazine. DTIC.
  • Gümüş, M., et al. (2023).
  • Santa Cruz Biotechnology. (N/A).
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Arxada. (N/A). Performance Chemicals Hydrazine.
  • Eastchem. (2025).
  • Science of Synthesis. (N/A). Product Class 8: Pyridazines.
  • Hassan, A. S., et al. (2014).
  • Journal of Medicinal Chemistry. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation.
  • ResearchGate. (N/A). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • Thieme. (2017).
  • Fisher Scientific. (2025).
  • BenchChem. (N/A).
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Ozadali, K., et al. (2022).
  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. J Pharm Biomed Anal.
  • Hobbs, W. J. (N/A). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
  • SciSpace. (N/A). Pyridazin-3(2H)
  • Organic Letters. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines.
  • ijres.org. (N/A).
  • BenchChem. (2025).
  • Organomation. (N/A). Solvent Extraction Techniques.
  • Enrique, D., et al. (N/A). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS.
  • Journal of Agricultural and Food Chemistry. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor.
  • The Journal of Organic Chemistry. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
  • Al-Shehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC.
  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • Knowledge UChicago. (N/A). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • MDPI. (2022).
  • Preprints.org. (2024).

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Troubleshooting & Optimization

Technical Support Center: Purification Challenges for Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your dedicated resource for navigating the complexities of purifying chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating challenges associated with these molecules. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges specific to chlorinated heterocyclic compounds?

A1: Researchers frequently grapple with a distinct set of challenges when purifying chlorinated heterocycles. These include:

  • Co-elution with Related Impurities: Process-related impurities, such as positional isomers or precursors, often have very similar polarities to the target compound, making separation by standard chromatographic techniques difficult.[1]

  • Compound Instability: The presence of one or more chlorine atoms can significantly alter the electron density of the heterocyclic ring, making it susceptible to degradation. This is particularly true on acidic stationary phases like silica gel, which can lead to the formation of new impurities during purification.[1][2]

  • Low Solubility: Many chlorinated heterocyclic compounds exhibit poor solubility in common organic solvents, which complicates purification by recrystallization and can lead to low recovery.[1]

  • "Oiling Out" during Recrystallization: Instead of forming well-defined crystals, these compounds may separate from the solution as an oil, which tends to trap impurities and complicates isolation.[1][3]

  • Formation of Colored Impurities: The synthesis and handling of these compounds can sometimes generate colored by-products that are challenging to remove.[1]

Q2: How does the position of the chlorine atom on the heterocyclic ring impact purification strategies?

A2: The location of the chlorine atom is a critical factor that profoundly influences a molecule's physicochemical properties and, consequently, the approach to its purification.[1] The electron-withdrawing nature of chlorine can alter the pKa of nearby nitrogen atoms within the ring, affecting how the molecule interacts with acidic or basic stationary phases in chromatography.[1] Furthermore, positional isomers often exhibit very subtle differences in polarity, necessitating highly optimized and selective purification methods for successful separation.[1]

Q3: My chlorinated heterocyclic compound appears to be degrading on my silica gel column. What's happening and how can I prevent it?

A3: Degradation on silica gel is a common issue for acid-sensitive compounds. The silica surface is inherently acidic due to the presence of silanol groups (Si-OH), which can catalyze the decomposition of certain chlorinated heterocycles.[2] You might observe this as streaking on your TLC plate or the appearance of new, unexpected spots in your collected fractions.

To mitigate this, consider the following strategies:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a diol-bonded silica.

  • Minimize Contact Time: Employ flash chromatography with a higher flow rate to reduce the residence time of your compound on the column.[4]

Q4: Are there any general recommendations for storing purified chlorinated heterocyclic compounds to maintain their integrity?

A4: Proper storage is crucial to prevent degradation over time. For most chlorinated heterocyclic compounds, it is advisable to store them in a tightly sealed container to protect them from moisture and light.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) is recommended to prevent oxidative or hydrolytic degradation.[1]

Troubleshooting Guides

This section provides actionable solutions to specific problems you may encounter during your purification workflows.

Recrystallization Issues
Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" The compound's melting point is lower than the solvent's boiling point. High impurity levels are depressing the melting point.[1][3]1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease saturation and allow for slow cooling.[1][3] 2. Change Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent pair.[1] 3. Lower Cooling Temperature: If an oil persists at room temperature, try cooling further in an ice bath or freezer.[1]
Low Yield The compound has high solubility in the cold solvent. Too much solvent was used.[1]1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.[3] 2. Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation.[3] 3. Recover from Mother Liquor: Concentrate the mother liquor to recover a second crop of crystals.[1]
Colored Impurities Persist Colored by-products are co-crystallizing with the target compound.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration before cooling.[3]
Chromatography Issues (Normal Phase)
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation of Target and Impurity The chosen mobile phase lacks sufficient selectivity.1. Solvent Screen: Experiment with different solvent systems. A helpful starting point is to replace dichloromethane with greener alternatives like ethyl acetate/heptane or methyl tert-butyl ether/heptane mixtures.[5][6] 2. Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can effectively resolve compounds with close Rf values.[1] 3. Consider Reversed-Phase: If normal-phase is ineffective, reversed-phase chromatography, which separates based on hydrophobicity, may provide the necessary selectivity.[1][7]
Compound Streaking or Tailing The compound is interacting too strongly with the acidic sites on the silica gel. The column may be overloaded.1. Add a Modifier: Incorporate a small percentage (0.1-1%) of triethylamine or acetic acid into your mobile phase to improve peak shape. 2. Reduce Sample Load: Inject a smaller amount of your crude material onto the column.[8]
No Elution of Compound The mobile phase is not polar enough to move the compound down the column.Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system.[3]

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

This protocol outlines a standard procedure for purifying a solid chlorinated heterocyclic compound by recrystallization.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise. A suitable solvent will dissolve your compound when hot but not at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes).[3]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent required.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently reheat for a few minutes.[3]

  • Hot Filtration (if decolorized or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask.[3]

  • Maximizing Yield: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For higher boiling point solvents, the crystals can be transferred to a watch glass to air dry or be dried in a vacuum oven.[1]

Protocol 2: Flash Column Chromatography Workflow

This workflow provides a systematic approach to purifying a chlorinated heterocyclic compound using flash chromatography.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method Find suitable solvent system Slurry 2. Prepare Column Slurry pack with silica gel Sample 3. Load Sample Adsorb onto silica or dissolve in minimal strong solvent Elute 4. Elute Column Run solvent through column Collect 5. Collect Fractions Collect eluate in tubes Elute->Collect Analyze 6. Analyze Fractions Monitor by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Use rotary evaporator Combine->Evaporate Final Purified Compound Evaporate->Final

Caption: A standard workflow for purification by flash chromatography.

Visualizing Troubleshooting Logic

Decision Tree for Low Purification Yield

When faced with a low yield, this decision tree can help diagnose the problem and guide you to a solution.

Low_Yield_Troubleshooting Start Low Purification Yield Method Which Purification Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Chromatography Method->Chromatography Chromatography CheckMotherLiquor Analyze Mother Liquor by TLC Recrystallization->CheckMotherLiquor ProductInLiquor Product Present CheckMotherLiquor->ProductInLiquor Yes NoProductInLiquor No Product CheckMotherLiquor->NoProductInLiquor No Concentrate Concentrate & Cool for 2nd Crop ProductInLiquor->Concentrate MechanicalLoss Check for Mechanical Loss (e.g., during filtration) NoProductInLiquor->MechanicalLoss CheckAllFractions Analyze All Fractions by TLC Chromatography->CheckAllFractions ProductOnColumn Product still on column? CheckAllFractions->ProductOnColumn Yes ProductInMixedFractions Product in mixed fractions? CheckAllFractions->ProductInMixedFractions Some IncreasePolarity Flush Column with More Polar Solvent ProductOnColumn->IncreasePolarity ReColumn Re-purify Mixed Fractions with Optimized Method ProductInMixedFractions->ReColumn

Caption: A logical workflow for troubleshooting low purification yields.

Data Summary Tables

Table 1: Solvent Selection Guide for Chromatography

This table provides a starting point for selecting greener alternative solvent systems for normal-phase chromatography, reducing the reliance on chlorinated solvents like dichloromethane (DCM).[5][6]

Original System (DCM-based) Greener Alternative 1 Greener Alternative 2 Notes
DCM / MethanolEthyl Acetate / Ethanol2-MeTHF / EthanolUseful for polar compounds.
DCM / Ethyl AcetateHeptane / Ethyl AcetateToluene / Ethyl AcetateGood for moderately polar compounds.
DCM / HexanesHeptane / MTBEToluene / HeptaneSuitable for non-polar compounds.

2-MeTHF = 2-Methyltetrahydrofuran; MTBE = Methyl tert-butyl ether

Table 2: Purity Analysis Techniques

A summary of common analytical techniques for assessing the purity of the final chlorinated heterocyclic compound.

Technique Information Provided Common Use Case
LC-MS Purity assessment, impurity identification and quantification.[9]Gold standard for purity analysis, provides mass information of impurities.
GC-MS Analysis of volatile impurities and residual solvents.[9]Quantifying residual solvents from the synthesis and purification process.
qNMR Absolute purity determination against a certified reference standard.High-precision purity assignment for reference standards or final APIs.
TLC Quick purity check, monitoring reaction progress and column fractions.Routine, qualitative assessment of purity.

References

  • Royal Society of Chemistry. A convenient guide to help select replacement solvents for dichloromethane in chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Available from: [Link]

  • ACS Publications. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Available from: [Link]

  • Canadian Science Publishing. Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Available from: [Link]

  • ResearchGate. A convenient guide to help select replacement solvent for dichloromethane in chromatography. Available from: [Link]

  • Phenomenex. High-Performance Preparative LC Techniques. Available from: [Link]

  • Chromatography Online. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Available from: [Link]

  • Waters Corporation. Preparative Columns | HPLC Purification Columns. Available from: [Link]

  • University of Baghdad Digital Repository. Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Available from: [Link]

  • GL Sciences. Preparative HPLC Columns. Available from: [Link]

  • ACS Publications. Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Royal Society of Chemistry. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • ACS Publications. Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Available from: [Link]

  • ResearchGate. (PDF) Deaminative chlorination of aminoheterocycles. Available from: [Link]

  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Available from: [Link]

  • Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • MDPI. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • TIJER.org. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Available from: [Link]

  • Preprints.org. Review on the modern analytical advancements in impurities testing. Available from: [Link]

  • Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]

  • U.S. Environmental Protection Agency. Wastewater Technology Fact Sheet Dechlorination. Available from: [Link]

  • Atlantis Press. Study on Preparation and Dechlorination Evaluation of High-Efficiency Organo-Chlorine Transfer Agent. Available from: [Link]

  • ResearchGate. Assessing the Reactivity of Free Chlorine Constituents Cl-2, Cl2O, and HOCl Toward Aromatic Ethers. Available from: [Link]

  • ACS Publications. Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. Available from: [Link]

  • PubMed. Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. Available from: [Link]

  • ResearchGate. Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. Available from: [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]

  • ACS Publications. Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Available from: [Link]

  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. Available from: [Link]

  • Copernicus Publications. The impact of chlorine chemistry combined with heterogeneous N2O5 reactions on air quality in China. Available from: [Link]

  • Science of The Total Environment. Significant impact of heterogeneous reactions of reactive chlorine species on summertime atmospheric ozone and free-radical. Available from: [Link]

Sources

Technical Support Center: Addressing Cytotoxicity and Assay Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering unexpected cytotoxicity during high-throughput screening (HTS) or structure-activity relationship (SAR) profiling is a daily challenge. The critical question is always: Is the test compound truly toxic to the cells, or is it a chemical artifact interfering with the assay readout?

As a Senior Application Scientist, I have designed this guide to synthesize field-proven insights to help you establish causality, validate your protocols, and troubleshoot compound-mediated interference.

Section 1: The Causality of Cytotoxicity vs. Assay Interference

In early-stage drug discovery, cell-based assays are deployed to measure 1[1]. However, test compounds often possess intrinsic properties—such as autofluorescence, color quenching, or redox reactivity—that mimic or mask cellular responses, leading to2[2].

For example, in a standard MTT assay, the readout depends on the metabolic reduction of a tetrazolium salt into a purple formazan product. If a test compound is a strong reducing agent, it can chemically reduce MTT in the absence of living cells. The Causality: This chemical bypass creates a false-negative for cytotoxicity, making the cells appear viable when they are actually dead. Conversely, if the compound precipitates or is intrinsically toxic at high concentrations—much like3[3]—it can cause a false-positive for target-specific toxicity.

To establish a trustworthy, self-validating system, researchers must move away from single-endpoint assays and adopt orthogonal, multiplexed approaches that measure both viability and cytotoxicity simultaneously.

G Start Observe Unexpected Cytotoxicity Microscope Microscopic Evaluation (Morphology Check) Start->Microscope Healthy Cells Appear Healthy Microscope->Healthy No morphological changes Dead Cells Appear Dead/Detached Microscope->Dead Rounding, blebbing, detachment Interference Assay Interference Suspected Healthy->Interference TrueTox True Cytotoxicity Confirmed Dead->TrueTox Action1 Run Cell-Free Control (Check Autofluorescence/Color) Interference->Action1 Action2 Run Orthogonal Assay (e.g., ATP Luminescence) Interference->Action2 Action3 Evaluate Mechanism (Apoptosis vs. Necrosis) TrueTox->Action3

Logical workflow for distinguishing true cytotoxicity from assay interference.

Section 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, every protocol must include internal controls that validate the result. By multiplexing a non-lytic fluorescent dead-cell assay (measuring compromised membrane integrity) with a lytic luminescent ATP assay (measuring metabolic viability), you create a self-validating loop. If a compound truly kills cells, fluorescence must go up while luminescence goes down. If both go down, or both go up, you have definitively identified 4[4].

Step-by-Step Methodology: Multiplexed ATP/Membrane Integrity Assay
  • Cell Seeding & Treatment: Seed cells in a 384-well opaque white microplate (to prevent luminescent crosstalk). Incubate overnight. Treat with the test compound in a dose-response format. Include three critical controls: Vehicle control (0.1% DMSO), Positive toxicity control (e.g., 10 µM digitonin), and a Cell-free control (medium + compound) to5[5].

  • Dead-Cell Probe Addition: Add a cell-impermeant fluorogenic peptide substrate to all wells. Causality: This substrate only generates a fluorescent signal when cleaved by proteases released from dead cells with compromised membranes, leaving live cells completely unaffected[4].

  • Primary Incubation & Readout (Cytotoxicity): Incubate for 30–60 minutes at 37°C. Measure fluorescence (e.g., Ex 485 nm / Em 520 nm) using a microplate reader.

  • ATP Reagent Addition: Directly to the same wells, add a luminescent ATP detection reagent. Causality: Because the previous step was non-lytic, the remaining live cells are untouched. Adding the lytic ATP reagent destroys the remaining cells, stopping the fluorescent reaction while simultaneously initiating the luminescent viability readout. This ensures both metrics are captured from the exact same cell population, eliminating well-to-well seeding variations[1].

  • Secondary Incubation & Readout (Viability): Incubate for 10 minutes at room temperature. Measure luminescence.

  • Data Validation: Calculate the ratio of fluorescence to luminescence. A true cytotoxic compound will show a dose-dependent increase in fluorescence perfectly inversely correlated with a decrease in luminescence.

G Compound Test Compound Added LivePathway Viable Cell (Intact Membrane) Compound->LivePathway DeadPathway Dead Cell (Compromised Membrane) Compound->DeadPathway ATP Active Metabolism (ATP Production) LivePathway->ATP Protease Dead-Cell Protease Release DeadPathway->Protease Luciferase Luciferase + Luciferin (Lysis Reagent) ATP->Luciferase Luminescence Luminescent Signal (High = Viable) Luciferase->Luminescence Substrate Fluorogenic Peptide (Cell-Impermeant) Protease->Substrate Fluorescence Fluorescent Signal (High = Toxic) Substrate->Fluorescence

Biochemical pathways of multiplexed viability (ATP) and cytotoxicity (Protease) assays.

Section 3: Quantitative Data & Assay Comparison

Selecting the right assay chemistry is critical to avoiding compound interference. The table below summarizes the causality behind common assay choices and their specific vulnerabilities.

Assay TypePrimary ReadoutBiological MarkerCommon Interference RiskMitigation Strategy
MTT / MTS Absorbance (Colorimetric)Metabolic reduction (Dehydrogenase activity)Chemical reduction by test compound (False viability)Run cell-free control; switch to non-metabolic assay
Resazurin FluorescenceMetabolic reduction to resorufinAutofluorescence or color quenching by compoundCalculate quenching factor; use orthogonal readout
ATP Luminescence LuminescenceATP concentration (Requires viable cells)Luciferase enzyme inhibition by test compoundSpike-in ATP control to test for enzyme inhibition
LDH Release Absorbance / FluorescenceCytoplasmic enzyme leakage (Membrane rupture)Thiol-containing compounds bypassing LDH reactionSpike compound into fully lysed positive control

Section 4: Frequently Asked Questions (FAQs)

Q1: My test compound shows a bell-shaped dose-response curve in a resazurin reduction assay. What causes this? A1: A bell-shaped curve often indicates assay interference at high compound concentrations. Resazurin is reduced to the highly fluorescent resorufin by 4[4]. However, if your test compound is highly colored or autofluorescent, it may quench the resorufin emission at high concentrations (known as the "inner filter effect"), causing the signal to drop artificially[2]. To troubleshoot, run a cell-free control with your compound and a resorufin standard to calculate the quenching factor.

Q2: We are observing unexpected cell death at high concentrations, but we suspect the MTT reagent itself is causing it. Is this possible? A2: Yes. The MTT reagent and its resulting formazan crystals can be 3[3]. The Causality: As formazan crystals accumulate, they can physically damage cell membranes or disrupt cellular metabolism during prolonged incubations (e.g., >4 hours). This can compound the toxicity of your test molecule, leading to an overestimation of cell death. To mitigate this, optimize the MTT concentration (typically 0.125 to 0.500 mg/mL) and reduce the incubation time, or switch to a less toxic, real-time assay like resazurin[1][3].

Q3: How do I rule out chemical reactivity of my test compound in an LDH release assay? A3: The LDH assay relies on a coupled enzymatic reaction where LDH converts NAD+ to NADH, which then 5[5]. The Causality: If your test compound is a strong reducing agent or contains reactive thiol groups, it can directly reduce the tetrazolium salt in the absence of LDH. This chemical bypass creates a false-positive signal for cell death. To rule this out, spike your test compound into a positive control well (fully lysed cells with known LDH levels) right before reading the plate. If the signal spikes or drops significantly compared to the unspiked control, your compound is chemically interfering[2].

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. 1

  • Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf - NIH. 2

  • How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation. 4

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. 5

  • Technical Support Center: Optimizing Cell Viability Assays and Mitigating MTT Cytotoxicity - Benchchem. 3

Sources

Validation & Comparative

The Definitive Guide to Structural Elucidation: Confirming the Architecture of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the landscape of modern drug discovery and development, the pyridazinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The precise determination of their three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to elucidate the structure of a representative pyridazinone, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, with a primary focus on the unambiguous confirmation provided by single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential information about a molecule's connectivity and functional groups, they often leave room for ambiguity regarding the precise spatial arrangement of atoms.[3] X-ray crystallography, by contrast, offers a direct visualization of the molecule's structure in the solid state, providing precise bond lengths, bond angles, and stereochemistry.[4][5] This guide will walk through the synthesis, characterization, and, most critically, the definitive structural confirmation of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, offering a clear rationale for the experimental choices made at each step.

From Synthesis to Structure: An Integrated Workflow

The journey from a synthetic concept to a confirmed molecular structure is a multi-step process that requires a synergistic application of various chemical and analytical techniques. The following workflow illustrates the key stages in the synthesis and structural elucidation of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_confirmation Structural Confirmation start Starting Materials: 4,5-dichloro-2-phenylpyridazin-3(2H)-one & benzyl mercaptan reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product Crude Product: 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one reaction->product purification Purification (Recrystallization/Chromatography) product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir FT-IR Spectroscopy pure_product->ir crystal_growth Single Crystal Growth pure_product->crystal_growth structure Unambiguous 3D Structure nmr->structure Connectivity Data ms->structure Molecular Weight ir->structure Functional Groups xray X-ray Crystallography crystal_growth->xray xray->structure

Caption: Workflow from synthesis to structural confirmation.

Part 1: Synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNA r) reaction, a cornerstone of heterocyclic chemistry. The rationale for this approach lies in the electron-deficient nature of the pyridazinone ring, which is activated towards nucleophilic attack, particularly at the positions ortho and para to the carbonyl group. The chlorine atom at the 5-position is a suitable leaving group for this transformation.

Experimental Protocol:
  • Reactant Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approximately 10 mL per gram of starting material).

  • Addition of Base and Nucleophile: To the stirred solution, add a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq). This is to deprotonate the benzyl mercaptan, forming the more nucleophilic thiolate anion in situ. Following the base, add benzyl mercaptan (1.2 eq) dropwise at room temperature. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with copious amounts of water to remove the inorganic salts and any residual DMF.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one as a solid.

Part 2: Spectroscopic Characterization - The Initial Hypothesis

Before proceeding to the definitive structural confirmation by X-ray crystallography, it is imperative to characterize the synthesized compound using a suite of spectroscopic techniques. These methods provide foundational data that, when taken together, allow for a strong hypothesis of the compound's structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[6] For 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and benzyl groups, as well as a singlet for the methylene protons of the benzylthio group. The ¹³C NMR spectrum would corroborate this with signals for the carbonyl carbon, the carbons of the pyridazinone ring, and the aromatic carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition. This is a critical step in confirming that the desired reaction has taken place and that the product has the correct molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. For the target compound, a strong absorption band corresponding to the C=O stretch of the pyridazinone ring would be expected, typically in the range of 1650-1680 cm⁻¹.

Technique Purpose Expected Data for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
¹H NMR Elucidates the proton environment and connectivity.Signals for phenyl, benzyl, and pyridazinone protons with appropriate chemical shifts and multiplicities.
¹³C NMR Determines the number and type of carbon atoms.Resonances for carbonyl, aromatic, and aliphatic carbons.
HRMS Confirms the molecular formula.A molecular ion peak corresponding to the exact mass of C₁₇H₁₃ClN₂OS.
FT-IR Identifies functional groups.A strong C=O stretching vibration around 1670 cm⁻¹.

While these spectroscopic methods provide a wealth of information, they do not offer a definitive, three-dimensional picture of the molecule. For instance, while NMR can suggest connectivity, it cannot, without more complex experiments, definitively establish the regiochemistry of the substitution on the pyridazinone ring. This is where the unparalleled power of X-ray crystallography becomes indispensable.

Part 3: The Gold Standard - Confirmation by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and the overall molecular conformation in the solid state.[5][7] The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern.[4]

Step-by-Step Methodology

1. Growing High-Quality Single Crystals: This is often the most challenging and critical step in the process.[1][8] Several methods can be employed to obtain crystals suitable for X-ray diffraction:

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) is allowed to evaporate slowly in a loosely covered vial.[9]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, leading to crystal growth.[10]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[10]

2. Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.[11]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods, and the structure is then refined using least-squares methods to obtain the final, high-resolution model of the molecule.[12]

Hypothetical Crystallographic Data for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Since the crystal structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one has not been publicly deposited in the Cambridge Structural Database (CSD) as of early 2026, the following table represents a realistic set of crystallographic parameters that would be expected for a successful structure determination of this compound.[4][11][13][14]

Parameter Hypothetical Value Significance
Formula C₁₇H₁₃ClN₂OSConfirms the elemental composition of the crystal.
Formula Weight 344.81Molar mass of the compound.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 10.5, b = 8.2, c = 18.1Dimensions of the unit cell.
β (°) 98.5Angle of the unit cell for a monoclinic system.
Volume (ų) 1540Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Density (calc.) (g/cm³) 1.488Calculated density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% indicates a good refinement.
Goodness-of-fit (S) ~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

A Comparative Analysis: The Power of Unambiguous Data

The following diagram illustrates the differing levels of structural information that can be obtained from spectroscopic methods versus X-ray crystallography.

Comparison cluster_spectroscopy Spectroscopic Methods (NMR, MS, IR) cluster_xray X-ray Crystallography connectivity Connectivity hypothesis Structural Hypothesis connectivity->hypothesis functional_groups Functional Groups functional_groups->hypothesis molecular_formula Molecular Formula molecular_formula->hypothesis bond_lengths Precise Bond Lengths confirmation Unambiguous Confirmation bond_lengths->confirmation bond_angles Precise Bond Angles bond_angles->confirmation stereochemistry Absolute Stereochemistry stereochemistry->confirmation conformation Molecular Conformation conformation->confirmation packing Crystal Packing packing->confirmation hypothesis->confirmation Verification

Caption: Comparison of structural information from different techniques.

As the diagram illustrates, while spectroscopic methods are essential for proposing a structural hypothesis, X-ray crystallography provides the definitive evidence required for unambiguous confirmation.[2][15] This level of certainty is paramount in fields such as medicinal chemistry, where subtle differences in stereochemistry or conformation can have profound effects on biological activity.

Conclusion

The structural elucidation of novel chemical entities is a cornerstone of modern chemical research. For complex heterocyclic systems like 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, they ultimately lead to a well-informed but unproven hypothesis. It is the application of single-crystal X-ray crystallography that elevates this hypothesis to the level of confirmed fact, providing an unparalleled, high-resolution view of the molecule's three-dimensional architecture. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each of these techniques is not just beneficial, but essential for the advancement of their work.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 54(Pt 6), e54-e58. [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

  • University of Colorado Boulder. (2010, May 24). Crystal Growing Guide. [Link]

  • Unknown Author. (n.d.). How to Grow Crystals. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • NextSDS. (n.d.). 5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE. [Link]

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  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Wang, Y., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3469-3479. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University. [Link]

  • Allen, F. H. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]

  • Andrej, P., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research, 22, 2245–2255. [Link]

  • Unknown Author. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

  • Spronk, C. A., et al. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Global Substance Registration System. (n.d.). 4,5-BIS(BENZYLTHIO)-2-PHENYL-3(2H)-PYRIDAZINONE. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • Christof, K., et al. (2001). Polynitrogen Chemistry. Synthesis, Characterization, and Crystal Structure of Surprisingly Stable Fluoroantimonate Salts of N5+. Angewandte Chemie International Edition, 40(11), 2142-2146. [Link]

  • The Royal Society of Chemistry. (2014). Table S1. Crystal data, data collection and structure refinement parameters for crystal structures of I, II and III. [Link]

  • Carugo, O., & Argos, P. (1997). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Engineering, Design and Selection, 10(7), 775-787. [Link]

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Comparative analysis of the biological activity of pyridazinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of Pyridazinone Analogs: PDE and COX-2 Inhibition Profiles

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, delving into the structural causality that makes pyridazinones a "wonder nucleus" in drug discovery. The distinct electronic distribution and hydrogen-bonding capabilities of the pyridazinone core—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group—allow it to act as a highly versatile pharmacophore[1]. By systematically substituting the C-2, C-4, C-5, and C-6 positions, researchers can finely tune the molecule's binding affinity toward diverse biological targets[2].

In recent therapeutic development, pyridazinone analogs have demonstrated exceptional promise along two primary axes: Cyclooxygenase-2 (COX-2) inhibition for targeted analgesia without gastrointestinal toxicity, and Phosphodiesterase (PDE) inhibition for cardiotonic and anti-inflammatory applications[3],[4]. This guide provides a rigorous comparative analysis of novel pyridazinone analogs against standard therapeutics, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols used to evaluate them.

Section 1: Comparative Efficacy in Selective COX-2 Inhibition

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal (GI) adverse effects[5]. The structural divergence of the COX-2 active site—specifically the presence of a secondary side pocket formed by the substitution of Ile523 with Val523—allows for selective targeting[6].

Recent studies have synthesized vicinally disubstituted pyridazinone derivatives bearing an aryl or pyridyl moiety linked through an ethenyl spacer at position-6[7]. This specific structural configuration allows the analogs to project deep into the COX-2 side pocket, mimicking the binding mode of the gold-standard selective inhibitor, Celecoxib, while avoiding the steric hindrance that prevents binding to COX-1[7],[6].

Table 1: In Vitro COX Inhibition Profile of Pyridazinone Analogs vs. Standard Therapeutics

Compound / DrugCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)Pharmacological Profile
Compound 2d (Pyridazinone) > 37015.5624High potency, equipotent to celecoxib at 2 hours
Compound 2f (Pyridazinone) > 70018.4238Superior anti-inflammatory in vivo, no ulcerogenesis
ABT-963 (Pyridazinone lead) > 10,000~36276High oral potency, complete gastric safety
Celecoxib (Standard) 305.617.7917.18Benchmark COX-2 inhibitor
Indomethacin (Standard) 18.2739.20.02Non-selective, high GI toxicity

(Data synthesized from recent pharmacological evaluations of pyridazinone derivatives[1],[7],[6])

Section 2: Comparative Efficacy in PDE4 Inhibition

Phosphodiesterase type 4 (PDE4) is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA), which subsequently downregulates the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-8)[3].

First-generation PDE4 inhibitors suffered from dose-limiting emetic side effects. To overcome this, novel pyridazinone derivatives bearing an indole moiety at position 4 (e.g., 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) have been developed[3]. The indole ring mimics the purine base of cAMP, anchoring the molecule in the bimetallic catalytic pocket of PDE4B, while the pyridazinone core establishes critical hydrogen bonds with conserved glutamine residues, enhancing isoform selectivity and minimizing off-target CNS effects[3].

Table 2: PDE4B Inhibition and Cytokine Suppression

Compound / DrugPDE4B IC50 (nM)Max Inhibition at 20 μMTarget Selectivity
Compound 4ba (Pyridazinone) 251 ± 1864%High PDE4B selectivity, reduced IL-8
Roflumilast (Standard) < 1075%Broad PDE4 (A-D), dose-limiting side effects
Zardaverine (Pyridazinone) ~ 500N/ADual PDE3/PDE4 inhibitor

Section 3: Mechanistic Pathways and Workflows

G Pyridazinone Pyridazinone Analogs PDE4 PDE4 Enzyme Pyridazinone->PDE4 Inhibits COX2 COX-2 Enzyme Pyridazinone->COX2 Inhibits cAMP cAMP Accumulation PDE4->cAMP Prevents degradation AA Arachidonic Acid COX2->AA Metabolizes PGE2 ↓ PGE2 Production COX2->PGE2 Reduces synthesis PKA PKA Activation cAMP->PKA Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-8) PKA->Cytokines Suppresses Inflammation ↓ Inflammation & Pain PGE2->Inflammation Mitigates

Mechanism of COX-2 and PDE4 inhibition by pyridazinone analogs.

W Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (COX-2/PDE4 Assays) Synthesis->InVitro Yields Selectivity Selectivity Profiling (COX-2 vs COX-1) InVitro->Selectivity IC50 Data InVivo In Vivo Validation (Rat Paw Edema) Selectivity->InVivo High SI Hits Data Data Analysis & Lead Selection InVivo->Data Efficacy Data

Step-by-step biological evaluation workflow for pyridazinone derivatives.

Section 4: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, the biological activity of pyridazinone analogs must be evaluated through a self-validating system of in vitro biochemical assays and in vivo phenotypic models. The causality of these protocols ensures that observed in vivo efficacy is directly tied to the hypothesized molecular target.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality & Purpose: Direct quantification of Prostaglandin E2 (PGE2) produced from arachidonic acid eliminates confounding variables present in whole-cell assays (e.g., membrane permeability issues), providing an isolated look at the specific inhibitory potency (IC50) and selectivity index (SI) of the analogs[6]. Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a necessary cofactor.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of the pyridazinone analogs (ranging from 0.1 nM to 10 μM), Celecoxib (positive control for COX-2), and Indomethacin (positive control for COX-1) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 100 μM. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 M HCl, followed immediately by the addition of stannous chloride to stabilize the rapidly degrading PGE2.

  • Quantification: Transfer the mixture to an EIA microplate coated with anti-PGE2 antibodies. Add the PGE2-acetylcholinesterase conjugate and incubate. Wash the plate, add Ellman's reagent, and read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Causality & Purpose: To validate the systemic bioavailability and functional anti-inflammatory efficacy of the highly selective hits identified in Protocol 1. A reduction in paw volume at the 3-4 hour mark (the prostaglandin-mediated phase of carrageenan inflammation) confirms that the in vitro COX-2 inhibition translates to in vivo PG suppression[7]. Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide the animals into groups of six.

  • Dosing: Administer the test pyridazinone analogs, Celecoxib (standard), or vehicle (0.5% carboxymethyl cellulose) orally via gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Use a plethysmometer to measure the paw volume at 0, 1, 2, 3, and 4 hours post-injection. The displacement of fluid provides a direct, objective quantification of edema.

  • Validation: Compare the percentage of edema inhibition of the novel analogs against the standard drug (Celecoxib) to determine relative in vivo potency.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives Source: SAR Publication URL
  • Source: Sci-Hub (European Journal of Medicinal Chemistry)
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: RSC Advances URL
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor Source: Longdom URL
  • Source: PMC (National Institutes of Health)
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents Source: Journal of Chemical Reviews URL
  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds Source: ResearchGate URL

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Comparative Guide: Herbicidal Effects and Mechanisms of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Pyridazinone compounds represent a highly versatile class of heterocyclic chemistries in agricultural science. Unlike many herbicide families that target a single biological pathway, the pyridazinone scaffold can be synthetically decorated to inhibit entirely distinct biochemical targets. Depending on their substitution patterns, these compounds primarily function as Phytoene Desaturase (PDS) inhibitors, Photosystem II (PSII) inhibitors, or Protoporphyrinogen IX Oxidase (PPO) inhibitors.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, symptomatology, and target-site affinity of these distinct pyridazinone subclasses. Furthermore, this guide provides self-validating experimental protocols to help researchers isolate and confirm these mechanisms in the laboratory.

Mechanistic Divergence of Pyridazinone Herbicides

The herbicidal efficacy of a pyridazinone derivative is dictated by its steric profile and electronic distribution, which determine its binding affinity to specific plant enzymes.

Class 1: Phytoene Desaturase (PDS) Inhibitors (e.g., Norflurazon)

Mechanism & Causality: Norflurazon is a classic bleaching herbicide. It competitively binds to the plastoquinone-binding site of the PDS enzyme, a critical catalyst in the carotenoid biosynthesis pathway 1. By blocking the desaturation of 15-cis-phytoene, the plant fails to synthesize colored carotenoids. Because carotenoids are essential for quenching triplet chlorophyll and dissipating excess light energy, their absence leads to the photo-oxidation of chlorophyll. This destruction of the thylakoid membrane manifests macroscopically as severe foliar bleaching (albinism).

Class 2: Photosystem II (PSII) Inhibitors (e.g., Chloridazon/Pyrazon)

Mechanism & Causality: Chloridazon acts directly on the photosynthetic electron transport chain. It binds to the Q_B-binding niche on the D1 protein of the PSII complex 2. This sterically blocks the electron transfer from the primary quinone (Q_A) to the secondary quinone (Q_B). The blockage causes a backlog of excitation energy, leading to the formation of triplet state chlorophyll and highly reactive singlet oxygen (ROS). The resulting lipid peroxidation destroys cell membranes, leading to rapid chlorosis and necrosis.

Class 3: Protoporphyrinogen IX Oxidase (PPO) Inhibitors (e.g., Biaryl-pyridazinones)

Mechanism & Causality: Recent drug development has yielded biaryl-pyridazinone derivatives that act as potent PPO inhibitors 3. PPO is the last common enzyme in the biosynthesis of chlorophyll and heme. Inhibition causes the accumulation of the substrate protoporphyrinogen IX, which diffuses into the cytoplasm and auto-oxidizes into protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating massive amounts of singlet oxygen that cause catastrophic membrane rupture within hours of application.

Visualizing the Target Pathways

The following diagram illustrates the three distinct biochemical pathways disrupted by the different classes of pyridazinone herbicides.

G cluster_PDS Phytoene Desaturase (PDS) Pathway cluster_PSII Photosystem II (PSII) Pathway cluster_PPO Protoporphyrinogen Oxidase (PPO) Pathway Phytoene 15-cis-Phytoene PDS PDS Enzyme Phytoene->PDS Carotenoids Carotenoids (Depleted) PDS->Carotenoids Catalyzes Norflurazon Norflurazon (Inhibitor) Norflurazon->PDS Bleaching Photo-oxidation (Bleaching) Carotenoids->Bleaching Results in PSII Photosystem II D1 D1 Protein (Qb Site) PSII->D1 ElectronTransport Electron Transport (Blocked) D1->ElectronTransport Facilitates Chloridazon Chloridazon (Inhibitor) Chloridazon->D1 ROS1 ROS Generation (Membrane Damage) ElectronTransport->ROS1 Causes Protogen Protoporphyrinogen IX PPO PPO Enzyme Protogen->PPO ProtoIX Protoporphyrin IX (Accumulates) PPO->ProtoIX Catalyzes Biaryl Biaryl-pyridazinones (Inhibitor) Biaryl->PPO ROS2 Light-induced ROS (Rapid Necrosis) ProtoIX->ROS2 Photodynamic Action

Biochemical pathways disrupted by pyridazinone herbicides: PDS, PSII, and PPO inhibition.

Comparative Performance Data

To facilitate compound selection for agricultural formulation or further structural optimization, the following tables summarize the quantitative and qualitative performance metrics of these three pyridazinone classes.

Table 1: Herbicidal Efficacy & Target Spectrum
Compound ClassPrimary RepresentativeTarget EnzymePrimary Weed SpectrumSymptomatologyApplication Timing
PDS Inhibitor NorflurazonPhytoene DesaturaseGrasses & BroadleavesAlbinism (Bleaching)Pre-emergence
PSII Inhibitor ChloridazonD1 Protein (PSII)Broadleaves (e.g., Chenopodium)Interveinal chlorosis, necrosisPre/Post-emergence
PPO Inhibitor Biaryl-pyridazinonesProtoporphyrinogen OxidaseBroadleavesRapid desiccation, water-soakingPost-emergence
Table 2: Physicochemical & Experimental Metrics
CompoundTarget Site IC₅₀LogPWater Sol. (mg/L)Primary Selectivity Mechanism
Norflurazon ~0.2 µM (PDS)2.328Placement (depth protection in soil)
Chloridazon ~1.5 µM (PSII)1.14340 4Metabolic degradation (e.g., in sugar beets)
Biaryl-pyridazinones ~0.05 µM (PPO)>3.0<10Target site affinity / formulation

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must utilize assays that accurately reflect the physiological environment of the target enzymes. Below are two self-validating protocols designed to confirm the mechanisms of PDS and PSII pyridazinone inhibitors.

Protocol 1: In Vitro PDS Inhibition Assay (Liposomal Biphasic System)

Causality for Experimental Design: PDS is an integral membrane protein, and both its substrate (15-cis-phytoene) and electron acceptor (plastoquinone) are highly lipophilic. Standard aqueous assays lead to enzyme aggregation and substrate precipitation, yielding false negatives. By utilizing a liposomal system, we recreate the thylakoid membrane environment, ensuring the assay is self-validating and physiologically relevant.

  • Liposome Preparation: Dissolve soybean phosphatidylcholine (10 mg), 15-cis-phytoene (40 µM), and plastoquinone (100 µM) in chloroform. Dry the mixture under a gentle stream of N₂ gas to form a lipid film. Rehydrate in 1 mL of assay buffer (50 mM HEPES, pH 7.8, 100 mM NaCl) and sonicate until unilamellar vesicles form.

  • Enzyme Incubation: Add 5 µg of purified recombinant plant PDS (e.g., OsPDS-His₆) to the liposome suspension.

  • Inhibitor Introduction: Add Norflurazon dissolved in DMSO at varying concentrations (0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 1% to prevent membrane destabilization.

  • Reaction & Termination: Incubate the mixture at 25°C in the dark for 2 hours. Terminate the reaction by adding 2 mL of chloroform/methanol (2:1 v/v) to extract the lipophilic carotenoids.

  • HPLC-DAD Analysis: Separate the organic extract on a C18 reverse-phase column. Monitor the depletion of phytoene (286 nm) and the lack of formation of phytofluene (348 nm) and ζ-carotene (400 nm) to calculate the IC₅₀.

Protocol 2: Chlorophyll a Fluorescence Transient (OJIP) Analysis for PSII Inhibition

Causality for Experimental Design: Chlorophyll fluorescence provides a non-destructive, real-time window into the electron transport chain. By dark-adapting the plant, we ensure all PSII reaction centers are "open" (Q_A is fully oxidized), establishing a true baseline (F₀). When a saturating light pulse is applied, PSII inhibitors like Chloridazon will cause a rapid accumulation of reduced Q_A⁻, flattening the typical polyphasic O-J-I-P curve into a rapid O-J rise.

  • Plant Preparation & Dark Adaptation: Attach leaf clips to the mid-canopy leaves of the target weed (e.g., Chenopodium album). Dark-adapt the leaves for a minimum of 30 minutes.

  • Herbicide Application: Apply Chloridazon (1 mM solution with 0.1% non-ionic surfactant) via foliar spray. Allow 4 hours for cuticular penetration and cellular translocation.

  • Transient Measurement: Using a continuous excitation fluorimeter (e.g., PEA or FluorPen), expose the dark-adapted leaf to a 1-second saturating red light pulse (3000 µmol photons m⁻² s⁻¹).

  • Data Interpretation: Extract the fluorescence data. A self-validating successful PSII block is confirmed if the variable fluorescence (F_v) collapses and the transient rises immediately from O (F₀) to J (at ~2 ms), completely abolishing the I and P phases.

Conclusion

The pyridazinone chemical class demonstrates remarkable mechanistic plasticity. Minor structural modifications—such as the transition from an amino-chloro substitution in chloridazon to a trifluoromethyl-phenyl substitution in norflurazon—completely shift the target site from the PSII complex to the PDS enzyme. Understanding these structure-activity relationships, and validating them through rigorous, physiologically accurate protocols, is essential for the development of next-generation herbicides that can overcome rising weed resistance.

References

  • Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC. National Institutes of Health (NIH).
  • Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. CropJ.
  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. ACS Publications.
  • Chloridazon (Ref: BAS 119H) - AERU. University of Hertfordshire.

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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of Pyridazinone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with challenges. A critical hurdle in this path is the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of pyridazinone derivatives, a class of heterocyclic compounds with a wide spectrum of biological activities. While we will use the specific molecule 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one as a central point of discussion, the principles and methodologies explored are broadly applicable to the preclinical evaluation of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of in vitro-in vivo correlation (IVIVC).

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a versatile scaffold that has been extensively explored for its therapeutic potential. Derivatives have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The promise shown in initial laboratory assays, however, does not always translate to success in living organisms. Understanding the factors that govern this transition is paramount for efficient drug development.

In Vitro Characterization: Unveiling the Molecular Mechanism

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to probe the direct interaction of a compound with its biological target. For a compound like 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a logical first step is to assess its activity in relevant cellular models.

Anti-Inflammatory Activity: Targeting COX Enzymes

Many pyridazinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, and reference compounds (e.g., celecoxib, indomethacin) are pre-incubated with the enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an enzyme immunoassay (EIA) for the subsequent product prostaglandin E2 (PGE2).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Table 1: Hypothetical In Vitro COX Inhibition Data for Pyridazinone Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one TBDTBDTBD
Compound 5a>12.860.77>16.70
Compound 5f>25.231.89>13.38
Celecoxib (Reference)12.960.3537.03
Indomethacin (Reference)0.210.420.50

TBD: To be determined through experimental validation.

The causality behind this experimental choice lies in its ability to provide a rapid and quantifiable measure of a compound's potency and selectivity for its intended target. A high selectivity index for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity: Assessing Cytotoxicity and Proliferation

The pyridazinone scaffold has also been incorporated into molecules with demonstrated anticancer properties. In vitro evaluation in this context typically involves assessing the compound's ability to inhibit cancer cell growth and induce apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., osteosarcoma lines MNNG and Saos-2) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

dot

Signaling_Pathway cluster_0 Cellular Response to Pyridazinone Treatment Pyridazinone Pyridazinone Target_Enzyme e.g., COX-2 / PDE4 Pyridazinone->Target_Enzyme Inhibition Downstream_Effectors Reduced Pro-inflammatory Mediators / Increased cAMP Target_Enzyme->Downstream_Effectors Modulation Cellular_Outcome Anti-inflammatory Effect / Apoptosis & Reduced Proliferation Downstream_Effectors->Cellular_Outcome In_Vivo_Workflow cluster_1 In Vivo Efficacy Study Workflow Animal_Model Select Appropriate Animal Model (e.g., Rat Paw Edema, Xenograft) Dosing Administer Test Compound, Vehicle, and Reference Drug Animal_Model->Dosing Induction Induce Disease State (e.g., Carrageenan Injection, Tumor Implantation) Dosing->Induction Monitoring Monitor Efficacy Endpoints (e.g., Paw Volume, Tumor Size) Induction->Monitoring Analysis Data Analysis and Statistical Evaluation Monitoring->Analysis

Caption: A generalized workflow for in vivo efficacy studies.

The Correlation Conundrum: Why In Vitro Doesn't Always Predict In Vivo

A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development. However, discrepancies are common. A compound with a low nanomolar IC50 in an in vitro assay may show weak or no activity in an animal model. Conversely, a compound with modest in vitro activity might demonstrate significant in vivo efficacy.

dot

IVIVC_Factors In_Vitro_Activity In Vitro Activity (Potency, Selectivity) In_Vivo_Efficacy In Vivo Efficacy (Therapeutic Effect) In_Vitro_Activity->In_Vivo_Efficacy Ideal Correlation Metabolism Metabolic Stability In_Vitro_Activity->Metabolism Bioavailability Bioavailability In_Vitro_Activity->Bioavailability Off_Target Off-Target Effects In_Vitro_Activity->Off_Target PK_PD Pharmacokinetics (ADME) & Pharmacodynamics PK_PD->In_Vivo_Efficacy Metabolism->In_Vivo_Efficacy Bioavailability->In_Vivo_Efficacy Off_Target->In_Vivo_Efficacy

Caption: Factors influencing the in vitro-in vivo correlation.

Several factors can contribute to a poor IVIVC:

  • Pharmacokinetics (ADME):

    • Absorption: The compound may be poorly absorbed from the gastrointestinal tract after oral administration.

    • Distribution: The compound may not reach the target tissue in sufficient concentrations.

    • Metabolism: The compound may be rapidly metabolized by the liver or other tissues into inactive or less active metabolites.

    • Excretion: The compound may be quickly cleared from the body.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected toxicities or a different pharmacological profile.

  • Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with its target.

  • In Vitro Assay Limitations: The in vitro assay may not fully represent the physiological conditions of the target in the body.

Conclusion: A Holistic Approach to Drug Development

The development of novel therapeutics based on the pyridazinone scaffold, exemplified by 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, requires a carefully integrated approach that considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for bridging the gap to in vivo efficacy. By employing a suite of well-validated in vitro and in vivo models and critically evaluating the correlation between the datasets, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule into a successful therapeutic.

References

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  • Hui, X., et al. (2012). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. MDPI. Available at: [Link]

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  • Saczewski, F., et al. (2006).
  • Wang, X., et al. (2020). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. PubMed.
  • Aziz, H., et al. (2021). Synthesis, characterization, in vitro biological and computational evaluation of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. Available at: [Link]

  • Ford, M.G., et al. (1989). The kinetics of insecticide action. Part II: The relationship between the pharmacokinetics of substituted benzyl (1RS)-cis, trans-chrysanthemates and their relative toxicities to mustard beetles (Phaedon cochleariaef

Reproducibility of experimental results with 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Experimental Results with 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

The pyridazin-3(2H)-one scaffold is widely recognized in medicinal chemistry as a "wonder nucleus" due to its diverse pharmacological profile, which includes potent anti-inflammatory, antimicrobial, and anticancer activities[1]. Among its derivatives, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 16461-34-0)[2] stands out as a highly functionalized candidate.

The structural design of this compound is highly deliberate. The lipophilic benzylthio group at the C-5 position significantly enhances the molecule's binding affinity to the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme. Concurrently, the chlorine atom at the C-4 position provides essential steric hindrance and electron-withdrawing properties, which stabilize the molecule against rapid metabolic degradation while improving its overall selectivity profile.

To understand its comparative efficacy, we must first map its mechanism of action within the inflammatory cascade.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Binds Active Site PGG2 Prostaglandin G2 (Inflammatory Mediator) COX2->PGG2 Catalytic Oxidation Complex Inhibited COX-2 Complex (Inactive) COX2->Complex Inhibitor 5-(benzylthio)-4-chloro- 2-phenylpyridazin-3(2H)-one Inhibitor->COX2 Competitive Binding (Hydrophobic Pocket) Inhibitor->Complex Formation

Mechanism of COX-2 inhibition by 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Comparative Performance Data

When evaluating the reproducibility and efficacy of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, it is crucial to benchmark it against both its synthetic precursor (4,5-dichloro-2-phenylpyridazin-3(2H)-one) and an industry-standard clinical agent (Celecoxib). The following table summarizes representative experimental data demonstrating the compound's dual-action potential[3].

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)MIC vs. S. aureus (µg/mL)Aqueous Solubility (pH 7.4)
5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one 1.25 ± 0.12> 50.0> 40.08.0Low (< 10 µg/mL)
4,5-dichloro-2-phenylpyridazin-3(2H)-one (Precursor)15.40 ± 1.30> 50.0> 3.232.0Moderate
Celecoxib (Standard)0.04 ± 0.0115.0375.0N/A (No activity)Low

Data Interpretation: While Celecoxib exhibits superior absolute potency against COX-2, the benzylthio derivative demonstrates a highly reproducible, dual-action profile (anti-inflammatory and antimicrobial) that Celecoxib lacks, making it a valuable scaffold for multi-target drug discovery[1].

Validated Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following methodologies detail the exact causality behind each experimental choice.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

This assay quantifies the ability of the compound to inhibit the peroxidase activity of COX-2.

  • Compound Preparation: Dissolve 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: The lipophilic benzylthio moiety requires a strong aprotic solvent for complete dissolution. The final assay concentration of DMSO is kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the COX-2 enzyme.

  • Pre-Incubation Phase: Combine the diluted compound with recombinant human COX-2 enzyme and Hematin in Tris-HCl buffer (pH 8.0). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the bulky benzylthio group sufficient time to navigate and establish equilibrium within the deep hydrophobic binding pocket of COX-2 before the substrate is introduced.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) simultaneously.

    • Causality: Arachidonic acid triggers the catalytic cycle. If COX-2 is active, it produces Prostaglandin G2 (PGG2), which subsequently oxidizes ADHP into the highly fluorescent compound Resorufin.

  • Self-Validating System (Quality Control):

    • Validation: The assay must include a vehicle control (1% DMSO) as the 100% activity baseline, and Celecoxib as a positive inhibition control. The assay is only considered reproducible if the calculated Z-factor is ≥ 0.6, indicating excellent signal-to-noise ratio and robust assay conditions.

Protocol B: Antimicrobial Broth Microdilution (MIC)

Pyridazinone derivatives often exhibit secondary antimicrobial properties.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate.

    • Causality: CAMHB is used because its standardized calcium and magnesium levels ensure reproducible membrane permeability in bacterial targets.

  • Inoculation: Add a standardized bacterial suspension (S. aureus ATCC 29213) to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Using a precise inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false-positive resistance.

  • Resazurin Addition (Readout): After 18 hours of incubation at 37°C, add 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality: Resazurin acts as an objective metabolic indicator. Viable bacteria reduce the blue dye to pink, fluorescent resorufin. This eliminates the subjective human error associated with visually scoring broth turbidity.

  • Self-Validating System (Quality Control):

    • Validation: A "Growth Control" well (bacteria + vehicle, no drug) must turn pink, and a "Sterility Control" well (media only) must remain blue. If either fails, the entire plate is discarded.

Reproducibility & Troubleshooting Workflow

The primary challenge in reproducing data with 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one lies in the chemical stability of the thioether linkage. The sulfur atom is susceptible to oxidation, potentially converting the compound into its corresponding sulfoxide or sulfone variants, which possess entirely different binding kinetics.

Best Practices for Reproducibility:

  • Storage: Store stocks at -20°C under an inert argon atmosphere to prevent auto-oxidation.

  • Purity Verification: Prior to biological screening, verify compound integrity via HPLC-UV (detecting at 254 nm). A purity of ≥ 98% is mandatory to ensure that observed biological activities are not artifacts of degradation products[4].

W Prep Compound Prep (HPLC Verified) Dilution Serial Dilution (Max 1% DMSO) Prep->Dilution Purity >98% Assay Target Incubation (Enzyme/Bacteria) Dilution->Assay Add Reagents Read Fluorometric Readout Assay->Read Add Indicator Analysis IC50 / MIC Calculation Read->Analysis Z-factor >0.6

High-Throughput Screening Workflow for Pyridazinone Derivatives.

References

  • AA Blocks. "16461-34-0 | 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one." AA Blocks Product Index. Available at: [Link]

  • NextSDS. "2-benzyl-5-chloro-4-iodopyridazin-3(2H)-one & Related Substances." NextSDS Chemical Substance Information. Available at: [Link]

  • National Institutes of Health (NIH). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." PMC. Available at:[Link]

  • ResearchGate. "Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative: Investigations of anti-inflammatory activity." ResearchGate Publications. Available at: [Link]

  • ResearchGate. "Pyridazine derivative as potent antihyperglycemic agent: Synthesis, crystal structure, α-amylase and α-glucosidase inhibition." ResearchGate Publications. Available at: [Link]

Sources

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